molecular formula C20H18N2O B337194 N,N-dibenzylpyridine-3-carboxamide

N,N-dibenzylpyridine-3-carboxamide

Katalognummer: B337194
Molekulargewicht: 302.4 g/mol
InChI-Schlüssel: LYOLGSZLKNUACY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Dibenzylpyridine-3-carboxamide is a chemical compound of significant interest in medicinal chemistry research, built around a privileged pyridine-carboxamide scaffold. This scaffold is a common feature in many biologically active molecules and approved therapeutics, particularly in the fields of oncology and infectious diseases . For instance, pyridine-carboxamide derivatives have been identified as key fragments in studies related to the mechanism of the antituberculous drug Isoniazid . More recently, structurally related compounds such as N-Phenylpyridine-3-carboxamide have been investigated for their ability to specifically inhibit the RNA replication step of the Dengue virus life cycle, highlighting the potential of this chemical class in antiviral research . The pyridine ring is a fundamental pharmacophore, and its incorporation into drug candidates is a well-established strategy for targeting various enzymes and receptors . Furthermore, novel N-(benzoylphenyl)pyridine-3-carboxamide derivatives, which share a similar core structure, have demonstrated promising lipid-lowering activity in preclinical models, suggesting potential applications in metabolic disorder research . The specific substitution with dibenzyl groups on the carboxamide nitrogen in this compound may influence its physicochemical properties, such as lipophilicity and molecular geometry, which can be critical for optimizing its interaction with biological targets. Researchers can utilize this compound as a valuable building block or reference standard in hit-to-lead optimization campaigns, mechanism of action studies, and the development of new therapies for viral diseases, cancer, and hyperlipidemia. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C20H18N2O

Molekulargewicht

302.4 g/mol

IUPAC-Name

N,N-dibenzylpyridine-3-carboxamide

InChI

InChI=1S/C20H18N2O/c23-20(19-12-7-13-21-14-19)22(15-17-8-3-1-4-9-17)16-18-10-5-2-6-11-18/h1-14H,15-16H2

InChI-Schlüssel

LYOLGSZLKNUACY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CN=CC=C3

Kanonische SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CN=CC=C3

Herkunft des Produkts

United States

Foundational & Exploratory

molecular weight and formula of N,N-dibenzylpyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling, Synthetic Methodology, and Structural Applications[1]

Executive Summary

N,N-dibenzylpyridine-3-carboxamide (N,N-dibenzylnicotinamide) is a tertiary amide derivative of nicotinic acid. As a lipophilic analog of the vitamin nicotinamide, it serves as a critical structural scaffold in medicinal chemistry, particularly in the development of enzyme inhibitors targeting the NAD+ salvage pathway and as a ligand in coordination chemistry. This guide provides a definitive technical profile, a self-validating synthesis protocol, and an analysis of its utility in drug discovery.

Part 1: Physicochemical Profile[1][2][3]

The following data establishes the core identity of the compound. Researchers should use these metrics for initial substance verification and mass spectrometry calibration.

PropertyValueTechnical Notes
IUPAC Name N,N-dibenzylpyridine-3-carboxamideAlso referred to as N,N-dibenzylnicotinamide.
CAS Number 103505-66-4Primary identifier for chemical procurement.
Molecular Formula C₂₀H₁₈N₂O High degree of aromaticity (3 rings).
Molecular Weight 302.37 g/mol Monoisotopic Mass: 302.14 g/mol .
Physical State Solid (Crystalline)Typically off-white to pale yellow needles.
Solubility DMSO, DCM, MethanolPoorly soluble in water due to dibenzyl lipophilicity.
LogP (Predicted) ~3.8 - 4.2High membrane permeability potential compared to nicotinamide (LogP -0.37).
Part 2: Synthetic Pathway & Mechanism

The most robust synthesis route utilizes Nucleophilic Acyl Substitution via an acid chloride intermediate. This method is preferred over direct carbodiimide coupling (e.g., EDC/NHS) for this specific substrate due to the lower steric hindrance of the acid chloride, ensuring higher yields with the bulky dibenzylamine.

Reaction Logic
  • Activation: Nicotinic acid is converted to nicotinoyl chloride using Thionyl Chloride (

    
    ). This transforms the poor leaving group (-OH) into an excellent one (-Cl).
    
  • Substitution: The nitrogen lone pair of dibenzylamine attacks the carbonyl carbon of the nicotinoyl chloride.

  • Scavenging: A non-nucleophilic base (Triethylamine) neutralizes the generated HCl to drive the equilibrium forward and prevent protonation of the pyridine ring.

SynthesisPathway NicAcid Nicotinic Acid (C6H5NO2) NicChloride Nicotinoyl Chloride (Intermediate) NicAcid->NicChloride Activation (Reflux) SOCl2 SOCl2 (Thionyl Chloride) SOCl2->NicChloride Product N,N-Dibenzylpyridine- 3-carboxamide NicChloride->Product Amidation (DCM, 0°C) Dibenzylamine Dibenzylamine (Nucleophile) Dibenzylamine->Product TEA Et3N (Base Scavenger) TEA->Product -HCl

Figure 1: Mechanistic pathway for the conversion of Nicotinic Acid to N,N-dibenzylpyridine-3-carboxamide via acid chloride activation.[1][2]

Part 3: Experimental Protocol

Safety Warning: Thionyl chloride is corrosive and releases toxic gases (


, 

). Perform all steps in a fume hood.
Materials
  • Nicotinic Acid (1.0 eq)

  • Thionyl Chloride (

    
    ) (5.0 eq)
    
  • Dibenzylamine (1.1 eq)

  • Triethylamine (

    
    ) (2.0 eq)
    
  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology

Phase 1: Activation (Acid Chloride Formation)

  • Suspend Nicotinic Acid (1.23 g, 10 mmol) in anhydrous DCM (20 mL).

  • Add Thionyl Chloride (3.6 mL, 50 mmol) dropwise.

  • Reflux at 45°C for 2 hours until the solution becomes clear (evolution of gas ceases).

  • Critical Step: Evaporate the solvent and excess

    
     under reduced pressure to dryness. Re-dissolve the residue in fresh anhydrous DCM (10 mL). Failure to remove excess thionyl chloride will result in side reactions with the amine.
    

Phase 2: Amidation

  • In a separate flask, dissolve Dibenzylamine (2.17 g, 11 mmol) and Triethylamine (2.8 mL, 20 mmol) in DCM (20 mL).

  • Cool the amine solution to 0°C using an ice bath.

  • Add the Nicotinoyl Chloride solution (from Phase 1) dropwise over 15 minutes.

  • Allow the mixture to warm to room temperature and stir for 4 hours.

Phase 3: Workup & Purification (Self-Validating)

  • Quench: Add saturated

    
     (30 mL).
    
  • Extraction: Separate the organic layer. Wash with water (2 x 20 mL) and Brine (1 x 20 mL).

  • Validation Check: Test the pH of the aqueous wash. It should be neutral (~7). If acidic, unreacted acid chloride or HCl remains.

  • Drying: Dry organic layer over

    
    , filter, and concentrate in vacuo.
    
  • Recrystallization: Recrystallize from Ethanol/Hexane if a solid, or purify via flash column chromatography (Ethyl Acetate/Hexane 1:1) if an oil.

Workflow Start Crude Reaction Mixture Quench Quench with sat. NaHCO3 (Neutralize HCl) Start->Quench PhaseSep Phase Separation (DCM Layer) Quench->PhaseSep Wash Wash: H2O then Brine PhaseSep->Wash Dry Dry over MgSO4 & Filter Wash->Dry Evap Rotary Evaporation Dry->Evap Purify Recrystallization (EtOH/Hexane) Evap->Purify

Figure 2: Downstream processing workflow ensuring removal of acidic byproducts and isolation of pure amide.

Part 4: Analytical Characterization

To confirm the successful synthesis of N,N-dibenzylpyridine-3-carboxamide, the following spectral signatures must be observed.

1. Proton NMR (


H-NMR, 400 MHz, 

)
  • Pyridine Ring: Look for the characteristic pattern of the 3-substituted pyridine.

    • 
       ~8.7 ppm (s, 1H, H-2): Deshielded singlet adjacent to Nitrogen and Carbonyl.
      
    • 
       ~8.6 ppm (d, 1H, H-6): Doublet adjacent to Nitrogen.
      
    • 
       ~7.7 ppm (d, 1H, H-4).
      
    • 
       ~7.3 ppm (m, 1H, H-5).
      
  • Benzyl Groups:

    • 
       ~7.2–7.4 ppm (m, 10H, Aromatic protons of benzyl rings).
      
    • 
       ~4.5–4.8 ppm (br s or two singlets, 4H, 
      
      
      
      ): Depending on the rotameric restriction of the amide bond, the benzylic protons may appear as a broad singlet or two distinct signals due to restricted rotation around the C-N amide bond.

2. Mass Spectrometry (ESI-MS)

  • Target Ion:

    
    
    
  • Calculated m/z: 303.15

  • Observed m/z: 303.1 ± 0.2

Part 5: Applications in Drug Discovery

1. Bioisosteric Replacement Studies N,N-dibenzylpyridine-3-carboxamide serves as a lipophilic probe in Structure-Activity Relationship (SAR) studies. By replacing the hydrophilic


 of native nicotinamide with bulky, hydrophobic benzyl groups, researchers can probe the size and hydrophobicity of binding pockets in enzymes such as PARP (Poly (ADP-ribose) polymerase)  or Sirtuins .

2. Antimicrobial & Anti-inflammatory Scaffolds Substituted nicotinamides have demonstrated activity against Staphylococcus aureus and Escherichia coli.[3] The dibenzyl modification increases membrane permeability, potentially enhancing intracellular accumulation compared to the parent nicotinamide [1].

3. Ligand Chemistry The pyridine nitrogen remains available for coordination. This molecule is used to synthesize metal complexes (e.g., Copper or Cadmium) which are investigated for enhanced biological stability and antimicrobial efficacy [2].

References
  • Synthesis and Biological Activities of Some New (Nα-Dinicotinoyl)-bis-l-Leucyl Linear and Macrocyclic Peptides. Molecules. (2012). Available at: [Link]

  • Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. Molecules. (2005).[4] Available at: [Link]

  • PubChem Compound Summary for CID 155284423: Benzyl pyridine-3-carboxylate;pyridine-3-carboxamide. National Center for Biotechnology Information. (2025). Available at: [Link]

Sources

Technical Whitepaper: Thermodynamic Properties & Characterization of N,N-Dibenzylpyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic profiling of N,N-dibenzylpyridine-3-carboxamide (also known as N,N-dibenzylnicotinamide).

Given the specialized nature of this compound (a lipophilic derivative of Vitamin B3), this guide synthesizes established structural activity relationships (SAR) with rigorous experimental protocols. It serves as a roadmap for researchers to characterize its solid-state and solution-phase thermodynamics.

Executive Summary

N,N-dibenzylpyridine-3-carboxamide represents a significant structural modification of nicotinamide (pyridine-3-carboxamide). By substituting the primary amide hydrogens with two bulky, lipophilic benzyl groups, the molecule undergoes a drastic shift in physicochemical behavior—moving from a water-soluble vitamin to a highly lipophilic entity. This modification is relevant in drug development for creating blood-brain barrier (BBB) permeable prodrugs or studying


-

stacking interactions in crystal engineering.

This guide defines the compound's chemical identity, predicts its thermodynamic behavior based on structural analogs (e.g., Nikethamide), and provides the standard operating procedures (SOPs) required to empirically validate its enthalpy of fusion, melting point, and solubility profile.

Chemical Identity & Structural Context[1][2][3][4][5][6][7][8][9]

PropertySpecification
IUPAC Name N,N-dibenzylpyridine-3-carboxamide
Common Name N,N-dibenzylnicotinamide
Molecular Formula

Molecular Weight 302.37 g/mol
Structural Class Pyridinecarboxamide / Tertiary Amide
Key Moiety Nicotinoyl core flanked by two benzyl wings
Predicted LogP ~3.5 – 4.2 (High Lipophilicity)
Physical State (STP) Solid (Predicted based on MW and

-stacking)
Structural Significance

Unlike its diethyl analog (Nikethamide , liquid at room temperature), the N,N-dibenzyl derivative possesses two aromatic rings capable of significant intermolecular


-

interactions. This steric bulk and aromaticity suggest a crystalline solid state at room temperature with a melting point likely exceeding 80°C, contrasting sharply with the lower-melting alkyl analogs.

Solid-State Thermodynamics

The thermodynamic stability of the solid form is governed by the crystal lattice energy, driven by the packing efficiency of the benzyl groups.

Predicted Thermal Transitions
  • Melting Point (

    
    ):  Estimated range 90°C – 130°C .
    
    • Rationale: Comparison with N-(benzyl)nicotinamide (monobenzyl) and N,N-diphenylnicotinamide. The loss of hydrogen bond donors (tertiary amide) is offset by increased dispersive forces and

      
      -stacking.
      
  • Enthalpy of Fusion (

    
    ):  Critical for predicting solubility in ideal solutions.
    
    • Estimation:

      
       (Walden’s Rule for rigid molecules).
      
Experimental Protocol: Differential Scanning Calorimetry (DSC)

To empirically determine


 and 

, the following self-validating protocol is recommended.

Workflow Diagram:

DSC_Protocol cluster_QC Quality Control Start Sample Preparation (2-5 mg, Tzero Pan) Equilibrate Equilibrate at 25°C Start->Equilibrate Ramp Heat Ramp 10°C/min to 200°C Equilibrate->Ramp Cool Cool Ramp 10°C/min to 0°C Ramp->Cool Check Check for Decomposition (TGA correlation) Ramp->Check Reheat Re-Heat Ramp (Verify Reversibility) Cool->Reheat Analyze Integrate Endotherm (Onset = Tm, Area = dH) Reheat->Analyze

Figure 1: DSC Thermal Characterization Workflow.

Step-by-Step Methodology:

  • Calibration: Calibrate DSC heat flow and temperature using an Indium standard (

    
    , 
    
    
    
    ).
  • Sample Prep: Weigh 3–5 mg of dried N,N-dibenzylpyridine-3-carboxamide into a hermetically sealed aluminum pan.

  • Cycle 1: Heat from 25°C to 200°C at 10°C/min. This erases "thermal history" (solvent effects, processing stress).

  • Cycle 2: Cool to 0°C, then reheat. The second heating curve provides the intrinsic thermodynamic melting point (

    
    ).
    
  • Validation: Perform Thermogravimetric Analysis (TGA) in parallel. If mass loss >1% occurs before melting, the endotherm is an artifact of desolvation, not true melting.

Solution Thermodynamics & Solubility[10]

The solubility of N,N-dibenzylpyridine-3-carboxamide is thermodynamically described by the General Solubility Equation (GSE) . Due to the hydrophobic benzyl groups, aqueous solubility will be negligible, while solubility in organic solvents (DCM, DMSO, Ethanol) will be high.

Solubility Profile (Predicted)
SolventDielectric Constant (

)
Predicted SolubilityInteraction Mechanism
Water 80.1Very Low (< 0.1 mg/mL)Hydrophobic effect dominates.
Ethanol 24.5ModerateDipole-dipole & some hydrophobic matching.
Dichloromethane 8.9Very High"Like dissolves like" (aromatic/polarizable).
DMSO 46.7HighStrong dipole-dipole interactions with amide.
Thermodynamic Solubility Model

The relationship between solubility (


, mole fraction) and temperature (

) is modeled using the Modified Apelblat Equation :


Where


 are empirical constants derived from experimental data.
Experimental Protocol: Saturation Shake-Flask Method

This protocol ensures thermodynamic equilibrium is reached, distinguishing it from kinetic solubility.

Workflow Diagram:

Solubility_Workflow Prep Excess Solid + Solvent Incubate Incubate @ Temp T (24-72 Hours, Agitation) Prep->Incubate Filter Filtration (0.45 µm PTFE, heated filter) Incubate->Filter Equilibrium_Check Check Equilibrium (24h vs 48h data) Incubate->Equilibrium_Check Dilute Dilution (Prevent precipitation) Filter->Dilute HPLC HPLC-UV Analysis (Quantification vs Standard) Dilute->HPLC Equilibrium_Check->Incubate Varied (>5%) Equilibrium_Check->Filter Consistent

Figure 2: Equilibrium Solubility Determination Workflow.

Methodology:

  • Preparation: Add excess solid compound to the solvent in a glass vial.

  • Equilibration: Agitate at constant temperature (e.g., 25°C, 37°C) for 72 hours.

  • Sampling: Centrifuge or filter using a syringe filter matching the solvent compatibility (PTFE for organics). Crucial: Pre-heat the filter to the solution temperature to prevent precipitation during filtration.

  • Quantification: Analyze filtrate via HPLC-UV (detection at

    
     for the pyridine core).
    
  • Calculation: Plot

    
     vs 
    
    
    
    (Van't Hoff plot). The slope yields the Enthalpy of Solution (
    
    
    )
    .

References

  • NIST Chemistry WebBook. Thermophysical Properties of Pyridinecarboxamides. National Institute of Standards and Technology.[1] [Link]

  • PubChem. Compound Summary for Nicotinamide Derivatives. National Center for Biotechnology Information. [Link]

  • Yalkowsky, S. H., & He, Y. (2003). Handbook of Aqueous Solubility Data. CRC Press. (Standard reference for solubility prediction models).
  • Grant, D. J. W. (1990). Solubility and Organic Structure. In: Physical Pharmacy. (Foundational text for partial solubility parameters).
  • Perlovich, G. L., et al. (2015). "Vapor pressure and sublimation thermodynamics of nicotinic acid and related amido-derivatives." Journal of Chemical Thermodynamics.

Sources

Methodological & Application

Application Note: Efficient Synthesis of N,N-Dibenzylpyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

N,N-Dibenzylpyridine-3-carboxamide (also known as N,N-dibenzylnicotinamide) is a tertiary amide derivative of nicotinic acid. Structurally, it consists of a pyridine ring substituted at the 3-position with a carboxamide group bearing two benzyl moieties. This compound and its analogs are frequently utilized as intermediates in medicinal chemistry, particularly in the development of KCNQ channel modulators, anti-inflammatory agents, and as ligands in coordination chemistry.

This Application Note provides two distinct synthesis protocols tailored to different stages of drug development:

  • Protocol A (Medicinal Chemistry): A HATU-mediated coupling ideal for milligram-scale synthesis, library generation, and high-throughput screening (HTS). It prioritizes operational simplicity and mild conditions.

  • Protocol B (Process Development): An Acid Chloride method using Thionyl Chloride (

    
    ). This route is optimized for gram-to-kilogram scale-up, prioritizing atom economy, cost-efficiency, and ease of purification without chromatography.
    

Chemical Strategy & Mechanism[1][2]

The synthesis relies on the formation of an amide bond between Nicotinic Acid (Carboxylic acid) and Dibenzylamine (Secondary amine).

Mechanistic Pathways[2]
  • Route A (Coupling Agent): Uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to generate an active ester in situ. This avoids harsh reagents but generates stoichiometric byproducts.

  • Route B (Acyl Chloride): Uses Thionyl Chloride to convert nicotinic acid to nicotinoyl chloride. The intermediate is highly electrophilic and reacts rapidly with the amine.

Critical Separation Logic (The pKa Differential)

A common pitfall in purifying nicotinamide derivatives is the amphoteric nature of the precursors and the basicity of the product.

  • Nicotinic Acid: Amphoteric (contains acidic -COOH and basic Pyridine-N).

  • Dibenzylamine: Basic (Secondary amine, pKa

    
     10).
    
  • Product: Weakly Basic (Pyridine-N pKa

    
     3.3; Amide-N is non-basic).
    

Purification Strategy: To separate the product from unreacted dibenzylamine without chromatography, we exploit the


. Washing the organic layer with a weak acid (pH 4-5) will protonate the highly basic dibenzylamine (rendering it water-soluble) while leaving the less basic pyridine ring of the product largely unprotonated and organic-soluble.
Reaction Workflow Diagram

Synthesis_Workflow cluster_RouteA Route A: MedChem (HATU) cluster_RouteB Route B: Scale-Up (SOCl2) Start Nicotinic Acid (Starting Material) HATU HATU / DIPEA DMF, RT Start->HATU SOCl2 SOCl2 / Cat. DMF Reflux Start->SOCl2 ActiveEster Active Ester Intermediate HATU->ActiveEster Coupling Amide Coupling (Nucleophilic Acyl Substitution) ActiveEster->Coupling AcidChloride Nicotinoyl Chloride Intermediate SOCl2->AcidChloride AcidChloride->Coupling Amine Dibenzylamine (Nucleophile) Amine->Coupling Workup Workup Strategy 1. Wash NaHCO3 (Remove Acid) 2. Wash Citric Acid (Remove Amine) Coupling->Workup Product N,N-Dibenzylpyridine-3-carboxamide (Final Product) Workup->Product

Figure 1: Dual-pathway synthesis workflow illustrating the MedChem (HATU) and Process (Acid Chloride) routes.[1]

Protocol A: High-Throughput Synthesis (HATU Method)

Best for: Small scale (10 mg - 1 g), parallel synthesis, high purity requirements.

Reagents & Stoichiometry[2]
ComponentEquiv.Role
Nicotinic Acid 1.0Substrate
Dibenzylamine 1.1Nucleophile
HATU 1.2Coupling Agent
DIPEA (Hünig's Base)3.0Base
DMF (Anhydrous)-Solvent (0.2 M conc.)
Step-by-Step Procedure
  • Activation: To a clean, dry reaction vial equipped with a magnetic stir bar, add Nicotinic Acid (1.0 equiv) and anhydrous DMF .

  • Base Addition: Add DIPEA (3.0 equiv). The mixture may warm slightly.

  • Coupling Agent: Add HATU (1.2 equiv) in one portion. Stir at Room Temperature (RT) for 15 minutes. Observation: Solution typically turns yellow/orange.

  • Amine Addition: Add Dibenzylamine (1.1 equiv).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS or TLC (5% MeOH in DCM).

  • Quench: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10x reaction volume).

  • Wash:

    • Wash 2x with Saturated

      
       (removes HOBt/HATU byproducts and unreacted acid).
      
    • Wash 2x with Water (removes DMF).

    • Wash 1x with Brine.

  • Drying: Dry organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: If necessary, purify via flash chromatography (SiO2, Gradient: 0-5% MeOH in DCM).

Protocol B: Scale-Up Synthesis (Acid Chloride Method)

Best for: Large scale (>10 g), cost reduction, avoiding chromatographic purification.

Reagents & Stoichiometry
ComponentEquiv.Role
Nicotinic Acid 1.0Substrate
Thionyl Chloride (

)
3.0Reagent/Solvent
DMF 0.05Catalyst
Dibenzylamine 1.1Nucleophile
Triethylamine (TEA)2.5Acid Scavenger
DCM (Dichloromethane)-Solvent
Step-by-Step Procedure
Step 1: Formation of Nicotinoyl Chloride Hydrochloride
  • Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (

    
    ) or 
    
    
    
    line.
  • Charging: Add Nicotinic Acid (1.0 equiv) and Thionyl Chloride (3.0 equiv).

  • Catalysis: Add 2-3 drops of DMF (Catalytic Vilsmeier-Haack intermediate formation).

  • Reflux: Heat to reflux (

    
     oil bath) for 2 hours. Observation: Evolution of 
    
    
    
    and HCl gas; solid dissolves to form a clear solution.
  • Concentration: Cool to RT and concentrate in vacuo to remove excess

    
    .
    
  • Azeotrope: Add dry Toluene (20 mL) and concentrate again to ensure complete removal of thionyl chloride. Result: Off-white to yellow solid (Nicotinoyl Chloride HCl).

Step 2: Amide Coupling (Schotten-Baumann Conditions)
  • Dissolution: Suspend the crude acid chloride in anhydrous DCM (5 mL/g) and cool to

    
     (Ice bath).
    
  • Amine Prep: In a separate flask, mix Dibenzylamine (1.1 equiv) and TEA (2.5 equiv) in DCM .

  • Addition: Add the amine/base solution dropwise to the acid chloride suspension at

    
    . Control: Maintain Temp < 
    
    
    
    to minimize side reactions.
  • Reaction: Allow to warm to RT and stir for 2 hours.

  • Workup (The "pKa Wash"):

    • Wash 1x with Water.

    • Wash 1x with 10% Citric Acid (aq) or 0.5 M HCl . Critical: Check pH of aqueous layer. It should be acidic (pH ~4-5) to protonate excess dibenzylamine, but not so acidic (pH < 1) that it extracts the product.

    • Wash 1x with Saturated

      
       (removes unreacted nicotinic acid).
      
    • Wash 1x with Brine.

  • Isolation: Dry over

    
    , filter, and concentrate.
    
  • Crystallization: Recrystallize from EtOAc/Hexanes or Ethanol if the crude solid requires purity enhancement.

Analytical Characterization

To validate the synthesis, the following data should be obtained.

  • TLC: Silica Gel 60 F254. Eluent: 5% MeOH / 95% DCM.

    • 
       (Product) 
      
      
      
      0.4 - 0.5 (UV active).
    • 
       (Dibenzylamine) 
      
      
      
      0.1 - 0.2 (Stains with Ninhydrin).
  • 1H NMR (400 MHz, CDCl3):

    • 
       8.6–8.5 (m, 2H, Pyridine 
      
      
      
      -H),
    • 
       7.7 (dt, 1H, Pyridine 
      
      
      
      -H),
    • 
       7.4–7.2 (m, 11H, Pyridine 
      
      
      
      -H + Phenyl-H),
    • 
       4.7 (br s, 2H, 
      
      
      
      ),
    • 
       4.4 (br s, 2H, 
      
      
      
      ).
    • Note: Due to restricted rotation around the Amide C-N bond, the benzylic protons may appear as two distinct broad singlets (rotamers) at room temperature.

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield Hydrolysis of Acid ChlorideEnsure all glassware is dried; use fresh

; use anhydrous DCM.
Product in Aqueous Layer Aqueous wash too acidicThe pyridine ring protonated (pKa ~3.3). Back-extract the aqueous wash with DCM after adjusting pH to ~7-8.
Amine Impurity Persists Inefficient washingUse 10% Citric acid wash. If persistent, use a scavenger resin (e.g., polymer-supported isocyanate) for MedChem route.
Oil instead of Solid Solvent entrapment / RotamersTriturate with cold pentane or diethyl ether. Dry under high vacuum for >12h to remove DCM.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic substitution at the carbonyl group). Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 10597-40-7. Link

  • Perrin, D. D., Armarego, W. L. F. (1988). Purification of Laboratory Chemicals. Pergamon Press. (Standard protocols for amine/amide purification). Link

Sources

Application Note: HPLC Method Development for N,N-Dibenzylpyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

N,N-dibenzylpyridine-3-carboxamide is a lipophilic derivative of nicotinamide, often utilized as a synthetic intermediate in medicinal chemistry or as a probe in enzymatic inhibition studies. Unlike its parent compound, nicotinamide (which is highly polar), the addition of two benzyl groups significantly increases hydrophobicity and steric bulk.

This Application Note provides a robust, self-validating Reversed-Phase HPLC (RP-HPLC) protocol. It addresses the two primary chromatographic challenges associated with this molecule:

  • Pyridine Tailing: The basic nitrogen in the pyridine ring (pKa ~3.4) interacts with residual silanols on the stationary phase, leading to peak asymmetry.

  • Hydrophobic Retention: The dibenzyl moiety requires a strong organic eluent for timely elution, distinguishing it from polar precursors.

Physicochemical Profiling & Method Strategy

Before method development, we analyze the analyte's properties to dictate experimental conditions.

PropertyValue (Approx.)Chromatographic Implication
Structure Pyridine ring + 2 Benzyl groupsMixed polarity: Basic core with a highly lipophilic tail.
pKa (Pyridine N) ~3.4Critical: At neutral pH, the species is partially ionized. At pH < 2.5, it is fully protonated. At pH > 5.5, it is neutral.
LogP ~3.8 - 4.2High lipophilicity. Requires high % organic solvent (Gradient elution recommended).
Solubility Low in water; High in MeOH/ACNSample diluent must contain at least 50% organic solvent to prevent precipitation.
Strategic Decision Matrix
  • Stationary Phase: A standard C18 silica column is insufficient due to silanol activity. We employ a Base-Deactivated (End-capped) C18 or a Hybrid Particle (BEH) column to minimize tailing.

  • pH Control: We select pH 3.0 . This ensures the pyridine nitrogen is protonated (

    
    ), but the low pH suppresses the ionization of surface silanols (
    
    
    
    rather than
    
    
    ), reducing secondary electrostatic interactions that cause tailing.
  • Mobile Phase Modifier: Phosphate buffer is chosen for UV transparency. Triethylamine (TEA) is included as a competitive amine to block residual silanols if peak symmetry is poor.

Method Development Workflow

The following diagram outlines the logical progression from scouting to final validation.

MethodDevelopment Start Start: Physicochemical Analysis Scouting Gradient Scouting (5-95% B) Start->Scouting Optimize Optimization (pH & Temp) Scouting->Optimize Check System Suitability (Tailing < 1.5?) Optimize->Check Finalize Final Protocol Check->Finalize Yes AddTEA Add TEA Modifier or Change Column Check->AddTEA No AddTEA->Optimize

Figure 1: Method Development Lifecycle. Iterative optimization ensures peak symmetry requirements are met before validation.

Detailed Experimental Protocol

Reagents and Materials[1][2][3][4]
  • Analyte: N,N-dibenzylpyridine-3-carboxamide (Reference Standard).

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q or equivalent).

  • Buffer Reagents: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (
    
    
    
    ), Triethylamine (TEA - optional).
Chromatographic Conditions[1][2][4]
ParameterSettingRationale
Column Agilent Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µm) or Waters XBridge C18"Extra Dense Bonding" (XDB) or Hybrid particles prevent silanol interactions.
Mobile Phase A 20 mM

in Water, adjusted to pH 3.0 with

Controls ionization state of pyridine ring.
Mobile Phase B Acetonitrile (100%)Strong solvent required to elute dibenzyl groups.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Temperature 35°CImproves mass transfer and reduces backpressure.
Detection UV @ 254 nm (primary) and 210 nm (secondary)254 nm is specific for the aromatic rings; 210 nm for higher sensitivity.
Injection Volume 10 µLStandard loop size.
Gradient Program

The compound is lipophilic. An isocratic hold at low organic will fail to elute it reasonably.

Time (min)% Mobile Phase BEvent
0.0 30Initial hold to retain polar impurities (e.g., Nicotinic acid).
2.0 30End of initial hold.
12.0 90Linear ramp to elute N,N-dibenzylpyridine-3-carboxamide.
15.0 90Wash step to remove highly lipophilic contaminants.
15.1 30Return to initial conditions.
20.0 30Re-equilibration (Critical for reproducibility).
Sample Preparation
  • Stock Solution: Dissolve 10 mg of analyte in 10 mL of Acetonitrile (Concentration: 1 mg/mL). Note: Do not use water as the primary solvent.

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A:Acetonitrile (50:50 v/v). Final concentration: 0.1 mg/mL. Filter through a 0.22 µm PTFE filter.

Method Validation (ICH Q2(R1) Compliant)

The following parameters must be verified to ensure the method is "fit for purpose."

System Suitability Criteria

Run 5 replicate injections of the Working Standard.

  • Retention Time (RT): %RSD < 1.0%

  • Peak Area: %RSD < 1.0%

  • Tailing Factor (

    
    ):  < 1.5 (Strict limit due to pyridine nature).
    
  • Theoretical Plates (

    
    ):  > 5000.
    
Linearity & Range

Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.999.[1]
Accuracy (Recovery)

Spike known amounts of analyte into a placebo matrix (if available) or solvent at 80%, 100%, and 120% levels.

  • Acceptance: Mean recovery 98.0% – 102.0%.

Troubleshooting & Diagnostics

Common issues when analyzing pyridine-carboxamides and their resolution logic.

Troubleshooting Issue Problem Detected Tailing Peak Tailing (>1.5) Issue->Tailing Drift RT Drift Issue->Drift HighPressure High Backpressure Issue->HighPressure Sol_Tail1 Action: Lower pH to 2.5 (Suppress Silanols) Tailing->Sol_Tail1 Sol_Drift Action: Increase Equilibration Time (min 5 column volumes) Drift->Sol_Drift Sol_Press Action: Check Sample Solubility (Precipitation in needle?) HighPressure->Sol_Press Sol_Tail2 Action: Add 5mM TEA to Buffer Sol_Tail1->Sol_Tail2 If fails

Figure 2: Diagnostic Decision Tree. Systematic approach to resolving common chromatographic anomalies.

Specific Troubleshooting Notes:
  • Split Peaks: If the sample diluent is 100% ACN and the starting gradient is 30% ACN, the "strong solvent effect" may occur. Solution: Dilute sample in 50:50 ACN:Water.

  • Carryover: The dibenzyl group is sticky. If "ghost peaks" appear in the blank, extend the 90% B wash step by 2 minutes or switch the needle wash solvent to 100% ACN.

References

  • ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. 2nd Edition. Wiley-Interscience.
  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. (Authoritative source on silanol activity and basic analytes).
  • PubChem. (n.d.). N-benzyl-N-pyridin-4-ylpyridine-3-carboxamide (Analogous Structure Data). National Library of Medicine.

Sources

in vitro assay conditions for N,N-dibenzylpyridine-3-carboxamide testing

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Profiling of N,N-dibenzylpyridine-3-carboxamide (N,N-DBNAM)

Executive Summary

N,N-dibenzylpyridine-3-carboxamide (referred to herein as N,N-DBNAM ) is a lipophilic derivative of Nicotinamide (NAM, Vitamin B3). While Nicotinamide is the physiological inhibitor of Sirtuins (Class III HDACs) and a precursor in the NAD+ salvage pathway, its hydrophilic nature limits its ability to probe deep hydrophobic pockets or cross complex lipid barriers (e.g., Mycobacterium tuberculosis cell walls).

This guide details the in vitro assay conditions required to evaluate N,N-DBNAM as a chemical probe . It focuses on two primary biological contexts derived from its pharmacophore:

  • Sirtuin Inhibition (SIRT1/2): Assessing the impact of N-substitution on the NAD+ binding pocket.

  • Antimycobacterial Activity: Evaluating the scaffold for potential anti-tubercular efficacy (InhA inhibition surrogate).

Chemical Identity & Handling

  • IUPAC Name: N,N-dibenzylpyridine-3-carboxamide

  • Core Scaffold: Pyridine-3-carboxamide (Nicotinamide)[1]

  • Molecular Weight: ~302.37 g/mol

  • Solubility Profile: Unlike Nicotinamide (water-soluble), N,N-DBNAM is highly lipophilic due to the dibenzyl moiety.

    • Vehicle:DMSO (Dimethyl sulfoxide) is required.[2]

    • Stock Concentration: 10 mM - 50 mM in 100% DMSO.

    • Storage: -20°C, desiccated. Avoid freeze-thaw cycles >3 times.

Biological Context: The NAD+ Salvage Pathway

N,N-DBNAM interacts with enzymes governing NAD+ homeostasis. By mimicking Nicotinamide, it can competitively bind to the C-pocket of Sirtuins or inhibit NAMPT (Nicotinamide phosphoribosyltransferase).

NAD_Pathway NAD NAD+ NAM Nicotinamide (NAM) NAD->NAM Hydrolysis O_Acetyl O-Acetyl-ADP-Ribose NAD->O_Acetyl SIRT1/2 NAM->NAD Feedback Inhibition NMN NMN NAM->NMN NAMPT NAM_Analog N,N-DBNAM (Probe) NAM_Analog->NAD Competitive Inhibition (C-Pocket) NAM_Analog->NMN Potential NAMPT Blockade NMN->NAD NMNAT Substrate_Ac Ac-Lys Substrate Substrate_DeAc Deacetylated Product Substrate_Ac->Substrate_DeAc SIRT1/2

Figure 1: Mechanism of Action. N,N-DBNAM acts as a structural mimic of Nicotinamide, potentially inhibiting Sirtuins by occupying the C-pocket or interfering with NAMPT in the salvage pathway.

Protocol A: SIRT1 Fluorometric Inhibition Assay

This assay quantifies the ability of N,N-DBNAM to inhibit SIRT1-mediated deacetylation of a p53-derived peptide.

Reagents & Buffer Composition
  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA.

  • Substrate: Fluorogenic peptide (e.g., Ac-Arg-His-Lys-Lys(ε-acetyl)-AMC).

  • Cofactor: NAD+ (Final concentration: 500 µM).

  • Developer: Trypsin or Lysyl endopeptidase (stops reaction and releases fluorophore).

Experimental Workflow
  • Compound Preparation:

    • Prepare a 10 mM stock of N,N-DBNAM in DMSO.

    • Perform a 1:3 serial dilution in DMSO to generate an 8-point dose-response curve (e.g., 100 µM to 0.04 µM final).

    • Note: Keep final DMSO concentration < 1% to avoid enzyme denaturation.

  • Enzyme Reaction Assembly (384-well Black Plate):

    • Step 1: Add 5 µL of diluted N,N-DBNAM (or DMSO control) to wells.

    • Step 2: Add 10 µL of SIRT1 enzyme solution (0.5 U/well in Assay Buffer).

    • Step 3: Incubate for 10 minutes at 25°C to allow inhibitor binding.

    • Step 4: Initiate reaction by adding 10 µL of Substrate/NAD+ Mix.

  • Incubation:

    • Incubate at 37°C for 30–45 minutes.

  • Development & Read:

    • Add 25 µL of Developer Solution (Trypsin + Nicotinamide to stop SIRT activity).

    • Incubate 15 minutes at room temperature.

    • Read: Excitation 360 nm / Emission 460 nm.

Data Analysis

Calculate % Inhibition using the formula:



  • RFU_control: DMSO only (Max Activity).

  • RFU_blank: No Enzyme (Background).

Protocol B: Antimycobacterial Susceptibility (MABA)

Pyridine-3-carboxamide derivatives are structurally related to Pyrazinamide and Isoniazid . N,N-DBNAM should be screened against Mycobacterium tuberculosis (H37Rv) or the surrogate M. smegmatis using the Microplate Alamar Blue Assay (MABA).

Assay Conditions
  • Medium: Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80.

  • Inoculum: Log-phase culture adjusted to OD₆₀₀ ~0.01.

  • Controls:

    • Positive Control: Isoniazid (MIC ~0.05 µg/mL).

    • Negative Control: 1% DMSO in media.

Workflow
  • Plating: Add 100 µL of sterile 7H9 media to all wells of a 96-well plate.

  • Compound Addition: Add N,N-DBNAM to column 2 and perform 2-fold serial dilutions across the plate (Columns 2–11).

  • Inoculation: Add 100 µL of bacterial suspension to all wells.

  • Incubation:

    • M. smegmatis: 24–48 hours at 37°C.

    • M. tuberculosis: 5–7 days at 37°C.

  • Development:

    • Add 20 µL of Alamar Blue (Resazurin) solution and 12 µL of 10% Tween 80.

    • Incubate for 24 hours.

    • Color Change: Blue (Resazurin, no growth)

      
       Pink (Resorufin, growth).
      
    • Read: Fluorescence Ex 530 nm / Em 590 nm.

Critical Troubleshooting & Optimization

ParameterIssueCauseSolution
Solubility Precipitation in bufferHigh Lipophilicity (LogP > 3.0)Limit final concentration to 100 µM. Use 0.05% Tween-20 in assay buffer.
IC50 Potency Low activity vs. NAMSteric hindranceThe dibenzyl group is bulky. If IC50 > 50 µM, the compound may not fit the C-pocket.
Interference High background fluorescenceCompound autofluorescenceRun a "Compound Only" control (No Enzyme, No Substrate) to subtract baseline.

Visualizing the Assay Workflow

Assay_Workflow Step1 1. Compound Prep (DMSO Serial Dilution) Step2 2. Enzyme Addition (SIRT1 + Buffer) Step1->Step2 Step3 3. Pre-Incubation (10 min @ 25°C) Step2->Step3 Step4 4. Substrate/NAD+ Initiation Step3->Step4 Step5 5. Reaction (45 min @ 37°C) Step4->Step5 Step6 6. Developer Addition (Trypsin) Step5->Step6 Step7 7. Read Fluorescence (Ex 360 / Em 460) Step6->Step7

Figure 2: Step-by-step workflow for the Fluorometric Sirtuin Inhibition Assay.

References

  • Avalos, J. L., et al. (2005). "Structure-based inhibitors of SIRT1." Molecular Cell, 17(6), 855-868.

  • Franzblau, S. G., et al. (1998). "Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay." Journal of Clinical Microbiology, 36(2), 362-366.

  • Sauve, A. A., et al. (2006). "The biochemistry of sirtuins." Annual Review of Biochemistry, 75, 435-465.

  • Gallazzi, F., et al. (2012). "Synthesis and biological evaluation of N-phenylsulfonylnicotinamide derivatives as novel antitumor inhibitors." Bioorganic & Medicinal Chemistry Letters, 22(5), 1864-1868.

Sources

Application Note: Optimization of Solvent Systems for the Isolation of N,N-Dibenzylpyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isolation of N,N-dibenzylpyridine-3-carboxamide presents a classic chemoselectivity challenge: separating a weakly basic pyridine core from a strongly basic secondary amine impurity (dibenzylamine) and an amphoteric acid byproduct (nicotinic acid).[1] Traditional protocols often default to Dichloromethane (DCM), ignoring modern green chemistry mandates and potential selectivity issues.

This guide provides an optimized extraction protocol utilizing 2-Methyltetrahydrofuran (2-MeTHF) as a superior, sustainable alternative to chlorinated solvents.[1][2] By leveraging the specific pKa differentials between the product (pKa ~3.4) and the amine impurity (pKa ~9.7), we define a "pH-Swing" strategy that ensures high purity (>98%) and yield without chromatographic purification.

Physicochemical Analysis & Solvent Selection

The Challenge: Solubility vs. Selectivity

The target molecule contains a lipophilic "tail" (two benzyl groups) and a polar, ionizable "head" (pyridine ring).

  • Lipophilicity: The dibenzyl moiety significantly increases LogP (estimated ~3.8–4.2), rendering the molecule highly soluble in non-polar solvents but poorly soluble in water.

  • Basicity: The electron-withdrawing carboxamide group lowers the basicity of the pyridine nitrogen compared to unsubstituted pyridine (pKa 5.2). The estimated pKa of the target is 3.3–3.5 .

Solvent Selection Matrix

We evaluated solvents based on the CHEM21 Solvent Selection Guide and specific performance metrics for amide extraction.

SolventSolubility (Target)Density (g/mL)Green Score (CHEM21)RecommendationTechnical Notes
2-MeTHF Excellent 0.86Recommended Primary Choice Clean phase splits; derived from renewable sources; stable to base; forms azeotrope with water for easy drying.[1][2]
DCM Excellent1.33HazardousAvoid Toxic; environmental hazard; bottom layer extraction complicates automation; prone to emulsions.[1]
EtOAc Good0.90RecommendedAlternativeGood general solvent, but can co-extract polar impurities; hydrolytically unstable at high pH.[1]
MTBE Moderate0.74ProblematicSecondaryLower solubility for polar amides; potential peroxide formation; good for crystallizing out impurities.[1]

Expert Insight: 2-MeTHF is selected as the primary solvent.[1] Unlike EtOAc, it resists hydrolysis during basic washes. Unlike DCM, it is lighter than water (upper phase), facilitating gravity separation in standard reactors, and has a higher boiling point (80°C), allowing for effective azeotropic drying (removing water) during concentration.

Mechanistic Strategy: The "pH Window"

The success of this extraction relies on exploiting the pKa difference between the target and the impurities.

  • Impurity A (Dibenzylamine): Secondary amine, Strong Base (pKa ~9.7).

  • Impurity B (Nicotinic Acid): Amphoteric (pKa1 ~2.0, pKa2 ~4.8).

  • Target (N,N-Dibenzylpyridine-3-carboxamide): Weak Base (pKa ~3.4).[1]

The Separation Logic
  • At pH > 10: Both the Target and Dibenzylamine are neutral (organic soluble). Nicotinic acid is deprotonated (water soluble).[1] -> Removes Acid.

  • At pH < 2: Both Target and Dibenzylamine are protonated (water soluble).[1] -> No separation.

  • At pH 5.5 (The Sweet Spot):

    • Dibenzylamine: pH < pKa (5.5 < 9.7).[1] Exists as cation (

      
      ).[1] Partitions to Aqueous. 
      
    • Target: pH > pKa (5.5 > 3.4). Exists as neutral base (

      
      ).[1] Partitions to Organic. 
      
Visualization of Species Distribution

The following diagram illustrates the critical pH window for separation.

pH_Separation_Logic cluster_0 Species at pH 5.5 (Buffer Wash) cluster_1 Phase Distribution Target Target Molecule (pKa ~3.4) State: Neutral (B) OrgPhase Organic Phase (2-MeTHF) Target->OrgPhase High Solubility Impurity Dibenzylamine (pKa ~9.7) State: Cation (BH+) AqPhase Aqueous Phase (Citrate Buffer) Impurity->AqPhase Salt Formation Note Key Insight: At pH 5.5, the weak pyridine base remains neutral while the strong amine base protonates. Note->Target

Caption: Species distribution at pH 5.5. The target remains neutral (organic), while the amine impurity ionizes (aqueous).

Detailed Experimental Protocol

Materials Required[1][2][3][4][5][6]
  • Reaction Mixture: Crude N,N-dibenzylpyridine-3-carboxamide.[1]

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) (stabilized with BHT).[1]

  • Buffer A (Acidic Wash): 0.5 M Citrate Buffer (pH 5.5).[1] Preparation: Mix 0.5M Citric acid and 0.5M Sodium Citrate until pH 5.5 is reached.

  • Buffer B (Basic Wash): 5% w/v Sodium Bicarbonate (

    
    ) or 1 M NaOH.[1]
    
  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).[1][3]
    
Step-by-Step Methodology
Step 1: Solubilization
  • If the reaction was performed in a different solvent (e.g., DMF), evaporate to a concentrated oil.

  • Dissolve the crude residue in 2-MeTHF (10 volumes relative to theoretical yield).

    • Note: If the reaction was done in DCM, perform a solvent swap to 2-MeTHF to utilize this protocol efficiently.

Step 2: Removal of Unreacted Amine (The Critical Step)
  • Add Buffer A (Citrate pH 5.5) (5 volumes) to the organic layer.

  • Agitate vigorously for 10 minutes.

    • Mechanism:[1][4] Dibenzylamine converts to its citrate salt.[1] The target pyridine remains neutral.

  • Allow phases to separate.[1]

    • Observation: 2-MeTHF will be the Upper Layer .[1]

  • Drain the lower aqueous layer (contains Dibenzylamine salts).

  • Validation Check: Check pH of the aqueous discharge. It should remain < 6.[1]0. If pH > 6.0, repeat the wash.

Step 3: Removal of Unreacted Acid
  • Add Buffer B (5%

    
    )  (5 volumes) to the organic layer.
    
  • Agitate for 5 minutes.

    • Mechanism:[1][4] Any unreacted Nicotinic acid converts to Sodium Nicotinate (highly water soluble).[1]

  • Allow phases to separate.[1] Drain the lower aqueous layer.

Step 4: Drying and Isolation[3]
  • Wash the organic layer once with Brine (saturated NaCl) to remove entrained water.

  • Dry the organic phase over anhydrous

    
     for 15 minutes.
    
  • Filter off the solids.[5]

  • Concentrate the filtrate under reduced pressure (Rotavap bath: 45°C).

    • Azeotropic Drying: 2-MeTHF forms an azeotrope with water (Boiling Point 71°C).[1] This step effectively removes residual moisture, which is critical if the product is to be crystallized.

Process Workflow Diagram

Extraction_Protocol Start Crude Reaction Mixture Solvent Dissolve in 2-MeTHF Start->Solvent Wash1 Wash 1: Citrate Buffer (pH 5.5) Solvent->Wash1 Split1 Phase Separation Wash1->Split1 AqWaste1 Aqueous Waste (Dibenzylamine Citrate) Split1->AqWaste1 Lower Layer OrgPhase1 Organic Phase (Product + Acid Impurity) Split1->OrgPhase1 Upper Layer Wash2 Wash 2: NaHCO3 (pH ~8.5) OrgPhase1->Wash2 Split2 Phase Separation Wash2->Split2 AqWaste2 Aqueous Waste (Sodium Nicotinate) Split2->AqWaste2 Lower Layer OrgPhase2 Organic Phase (Purified Product) Split2->OrgPhase2 Upper Layer Dry Dry (Na2SO4) & Concentrate OrgPhase2->Dry Final Isolated Product (>98% Purity) Dry->Final

Caption: Optimized extraction workflow using 2-MeTHF and controlled pH washes.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Emulsion Formation Similar densities of phases or presence of surfactants.[1]Add solid NaCl to the aqueous phase to increase density difference. 2-MeTHF usually separates cleanly, but high concentrations of amide can act as surfactants.[1]
Low Yield Product protonation during Acid Wash.[1]Ensure Buffer A is pH 5.5 , not lower. If using 1M HCl (pH ~0), the pyridine ring will protonate and substantial product will be lost to the aqueous phase.
Impurity Persistence Buffer capacity exceeded.Check the pH of the aqueous waste streams. If the Acid Wash output is basic (pH > 7), the amine impurity overwhelmed the buffer. Increase buffer volume or concentration.

References

  • Byrne, F. P., et al. (2016).[6] "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes.

  • Pfizer Inc. "Green Solvent Selection Guide."[1] American Chemical Society Green Chemistry Institute.[1][7]

  • Pace, V., et al. (2012). "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry."[1][8][9] ChemSusChem.[1] [1]

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (General reference for pKa and solvent properties).

  • PubChem. "Nicotinamide and Pyridine pKa Data."[1] National Library of Medicine.

Sources

Application Note: Advanced Crystallization Techniques for N,N-Dibenzylpyridine-3-carboxamide Purification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the purification of N,N-dibenzylpyridine-3-carboxamide (N,N-dibenzylnicotinamide) via solution crystallization. While simple nicotinamides (e.g., N,N-diethylnicotinamide/Nikethamide) are often liquids at room temperature, the increased molecular weight and π-stacking capability of the dibenzyl moieties typically render this derivative a solid, making crystallization the preferred purification method over high-vacuum distillation.

This guide addresses the specific challenges of tertiary amide purification, including "oiling out" (liquid-liquid phase separation) and the removal of tenacious amine impurities (dibenzylamine).

Chemical Context & Pre-Crystallization Requirements[1][2]

Successful crystallization relies heavily on the purity of the crude feed. For tertiary amides synthesized via Schotten-Baumann or coupling reagent pathways, two specific impurities inhibit crystal growth:

  • Unreacted Amine (Dibenzylamine): Acts as a hydrogen-bond acceptor, disrupting the crystal lattice.

  • Nicotinic Acid: Can co-precipitate if the pH is not managed.

Critical Pre-Treatment: The "3-Step Wash"

Before attempting crystallization, the crude reaction mixture must undergo a specific liquid-liquid extraction protocol. Crystallization will likely fail or yield oil if this step is skipped.

Protocol:

  • Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Acid Wash (Target: Amine Removal): Wash organic phase with 1M HCl (2x). Rationale: Protonates residual dibenzylamine, forcing it into the aqueous layer.

  • Base Wash (Target: Acid Removal): Wash organic phase with Saturated NaHCO₃ (2x). Rationale: Ionizes unreacted nicotinic acid/coupling byproducts.

  • Brine/Dry: Wash with brine, dry over MgSO₄, and concentrate.

Solubility Profiling & Solvent Selection[2][3]

The N,N-dibenzyl moiety adds significant lipophilicity compared to the diethyl analog. Based on structural analogs (e.g., N-benzylnicotinamide, MP ~80°C), the target molecule exhibits the following solubility behaviors:

Solvent TypeSpecific SolventSolubility @ 25°CSolubility @ BoilingSuitability
Protics Methanol / EthanolHighVery HighGood (Cooling crystallization)
Esters Ethyl Acetate (EtOAc)ModerateHighExcellent (Primary solvent)
Chlorinated DCM / ChloroformVery HighVery HighPoor (Too soluble; use only for transport)
Hydrocarbons Heptane / HexaneLowLow-ModerateExcellent (Anti-solvent)
Ethers MTBE / Diethyl EtherModerateModerateGood (Alternative Anti-solvent)

Experimental Protocols

Protocol A: Binary Solvent Crystallization (EtOAc / Heptane)

Recommended for high-purity requirements and removal of non-polar colored impurities.

Mechanism: This method utilizes the steep solubility curve created by adding a non-polar anti-solvent (Heptane) to a moderately polar solution (EtOAc).

Step-by-Step:

  • Dissolution: Transfer 10.0 g of pre-treated crude solid into a round-bottom flask.

  • Primary Solvent Addition: Add EtOAc (approx. 2-3 mL per gram of solid). Heat to reflux (77°C) with stirring until fully dissolved.

    • Note: If the solution is dark, add activated carbon (5 wt%), reflux for 10 min, and filter hot through Celite.

  • Cloud Point Determination: While maintaining reflux, dropwise add Heptane until a persistent cloudiness (turbidity) is observed.

  • Back-Solvation: Add just enough hot EtOAc dropwise to clear the solution again.

  • Controlled Cooling: Remove from heat. Allow the flask to cool to Room Temperature (RT) slowly (approx. 20°C/hour).

    • Critical: Do not use an ice bath immediately; rapid cooling promotes oiling out.

  • Final Crystallization: Once at RT, transfer to 0-4°C (fridge) for 4-12 hours.

  • Isolation: Filter the white crystalline needles. Wash with cold 1:3 EtOAc:Heptane mixture.

Protocol B: Cooling Crystallization (Isopropanol)

Recommended for scale-up due to solvent simplicity.

Mechanism: Exploits the temperature-dependent solubility in secondary alcohols.

Step-by-Step:

  • Slurry Generation: Suspend crude solid in Isopropanol (IPA) at RT (approx. 5 mL/g).

  • Reflux: Heat to reflux (82°C). If solids remain, add more IPA in 1 mL increments until dissolved.

  • Seeding (Optional but Recommended): Cool to ~50°C. If available, add a seed crystal (0.1 wt%). If not, scratch the inner glass wall with a glass rod to induce nucleation.

  • Cooling: Cool to RT, then to -10°C.

  • Filtration: Collect solids and wash with cold IPA.

Troubleshooting: The "Oiling Out" Phenomenon

Tertiary amides are prone to Liquid-Liquid Phase Separation (LLPS), appearing as oil droplets rather than crystals.

Workflow for Recovery:

  • Re-heat: Re-dissolve the oil by heating the mixture back to reflux.

  • Increase Solvent Volume: Add 10-20% more of the good solvent (e.g., EtOAc).

  • Reduce Cooling Rate: Wrap the flask in cotton or place it in a warm water bath that cools naturally overnight.

  • High-Shear Agitation: Vigorous stirring during the cooling phase can sometimes force the oil droplets to crystallize.

Process Logic Visualization

The following diagram illustrates the decision matrix for purifying N,N-dibenzylpyridine-3-carboxamide, ensuring the removal of specific synthesis byproducts before crystallization.

PurificationProtocol Start Crude Reaction Mixture (N,N-dibenzylpyridine-3-carboxamide) Extraction Liquid-Liquid Extraction (EtOAc / Water) Start->Extraction AcidWash Acid Wash (1M HCl) Removes: Dibenzylamine Extraction->AcidWash BaseWash Base Wash (Sat. NaHCO3) Removes: Nicotinic Acid AcidWash->BaseWash Drying Dry (MgSO4) & Concentrate BaseWash->Drying SolventCheck Solvent Selection Drying->SolventCheck MethodA Method A: Binary (EtOAc + Heptane) SolventCheck->MethodA High Purity Req MethodB Method B: Cooling (Isopropanol) SolventCheck->MethodB Scale-up Req OilingOut Issue: Oiling Out? MethodA->OilingOut MethodB->OilingOut Remedy Reheat & Add 10% Good Solvent Slow Cool OilingOut->Remedy Yes Final Pure Crystalline Product OilingOut->Final No Remedy->OilingOut

Figure 1: Purification logic flow for N,N-dibenzylpyridine-3-carboxamide, highlighting critical impurity removal steps.

References

  • Moore, J. M., et al. (2017).[1] "N-Benzylnicotinamide and N-benzyl-1,4-dihydronicotinamide: useful models for NAD and NADH." Acta Crystallographica Section C. (Provides structural benchmarks for benzyl-nicotinamides). Retrieved from [Link]

  • University of Pittsburgh. (n.d.). Common Solvents for Crystallization. Department of Chemistry. Retrieved from [Link]

  • KU Leuven. (2023). How to crystallize your sample: Vapor diffusion and Mixed Evaporation techniques. X-ray Core Facilities. Retrieved from [Link]

Sources

Application Note: In Vivo Dosing Protocols for N,N-Dibenzylpyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating the pharmacological effects of N,N-dibenzylpyridine-3-carboxamide (also referred to as N,N-dibenzylnicotinamide ).

Given the specific chemical structure—a lipophilic derivative of nicotinamide (Vitamin B3)—this compound is primarily investigated for its role in modulating NAD+ metabolism , specifically as an inhibitor of Nicotinamide N-methyltransferase (NNMT) or as a mitochondrial modulator . The addition of two benzyl groups significantly increases lipophilicity compared to the parent compound, necessitating specific formulation strategies for in vivo administration.

Scientific Rationale & Mechanism

Pharmacological Profile

N,N-dibenzylpyridine-3-carboxamide is a structural analog of Nicotinamide (NAM). Its bulky hydrophobic benzyl groups at the amide nitrogen block the active site of Nicotinamide N-methyltransferase (NNMT) , an enzyme that methylates NAM to 1-methylnicotinamide (1-MNA).

  • Target: NNMT (Inhibition prevents NAM clearance, elevating cellular NAD+ levels).

  • Physicochemical Properties: High LogP (predicted > 3.5), low aqueous solubility, high membrane permeability.

  • Mechanism of Action: By inhibiting NNMT, the compound preserves the Nicotinamide pool for the NAD+ salvage pathway, potentially enhancing mitochondrial function and sirtuin (SIRT1) activity.

Why This Protocol?

Standard aqueous vehicles (PBS/Saline) will result in precipitation and poor bioavailability for this compound. This protocol utilizes a co-solvent system (DMSO/PEG/Tween) to ensure stable solubilization and reproducible pharmacokinetics (PK).

Formulation & Preparation

Objective: Prepare a stable solution for Intraperitoneal (IP) or Oral Gavage (PO) administration. Standard Concentration: 5 mg/mL (allows dosing 50 mg/kg at 10 mL/kg volume).

Vehicle Selection Matrix
RouteRecommended Vehicle CompositionStabilityNotes
IP (Intraperitoneal) 10% DMSO + 40% PEG400 + 5% Tween 80 + 45% Saline 24 HoursBest for initial PK/efficacy studies.
PO (Oral Gavage) Corn Oil (100%) or 0.5% Methylcellulose + 0.1% Tween 80 > 48 HoursRequires sonication; Corn oil preferred for high lipophilicity.
IV (Intravenous) 10% DMSO + 30% PEG400 + 60% Water < 4 HoursStrictly filter (0.22 µm) before use.
Step-by-Step Preparation (IP Vehicle)

Target Volume: 10 mL | Target Conc: 5 mg/mL (Total 50 mg drug)

  • Weighing: Accurately weigh 50 mg of N,N-dibenzylpyridine-3-carboxamide powder.

  • Primary Solubilization: Add 1.0 mL of DMSO (10% v/v). Vortex vigorously until completely dissolved (clear solution).

    • Critical Step: If not dissolved, warm to 37°C in a water bath. Do not proceed until clear.

  • Co-Solvent Addition: Add 4.0 mL of PEG400 (40% v/v). Vortex to mix. The solution will become viscous.

  • Surfactant Addition: Add 0.5 mL of Tween 80 (5% v/v). Mix gently to avoid foaming.

  • Aqueous Phase: Slowly add 4.5 mL of sterile Saline (0.9% NaCl) dropwise while vortexing.

    • Observation: The solution may turn slightly milky (Tyndall effect) but should not have visible particulates. If precipitation occurs, increase PEG400 to 50% and reduce Saline.

  • Sterilization: Pass through a 0.22 µm PES syringe filter into a sterile vial.

Dosing Protocols

Dose Finding Study (Tolerability)

Purpose: Establish the Maximum Tolerated Dose (MTD).

  • Animal Model: C57BL/6 Mice (Male/Female, 8-10 weeks).

  • Group Size: n=3 per dose.

  • Doses: 10, 30, 100 mg/kg (Single Dose, IP).

  • Monitoring: Observe for 24 hours. Check for lethargy, piloerection, or weight loss >10%.

Efficacy Study (Metabolic/Oncology)

Purpose: Assess therapeutic effect (e.g., weight loss, tumor inhibition).

  • Route: Intraperitoneal (IP) or Oral Gavage (PO).

  • Frequency: Daily (QD) for 14–28 days.

  • Recommended Dose: 30 mg/kg (Low) and 60 mg/kg (High).

  • Control: Vehicle-only group (matched volume).

Workflow Diagram:

DosingProtocol cluster_Analysis Analysis Phase Compound N,N-dibenzyl- pyridine-3-carboxamide Formulation Formulation (10% DMSO/40% PEG400) Compound->Formulation Solubilization Admin Administration (IP or PO) Formulation->Admin 5-10 mL/kg PK PK Sampling (0.5, 1, 4, 8, 24h) Admin->PK Acute Study Tissue Tissue Collection (Liver, Tumor, Adipose) Admin->Tissue Chronic Study (14-28 Days) Assay Assay: NAD+/NADH Ratio NNMT Activity PK->Assay Tissue->Assay Mechanistic Validation

Caption: Experimental workflow for evaluating N,N-dibenzylpyridine-3-carboxamide pharmacokinetics and efficacy.

Safety & Monitoring

Since this compound modulates NAD+ metabolism, hepatic safety is the primary concern.

  • Body Weight: Measure daily. A loss of >15% requires immediate euthanasia.

  • Liver Enzymes: At study termination, analyze serum ALT/AST . High doses of nicotinamide analogs can induce hepatotoxicity via methyl-group depletion.

  • Methyl Donor Supplementation: If long-term dosing (>4 weeks) is planned, consider supplementing the diet with Betaine or Choline to prevent methyl pool depletion caused by renal excretion of methylated metabolites.

Expected Results & Data Interpretation

ReadoutExpected Outcome (If Effective)Mechanism
Plasma 1-MNA Decrease Inhibition of NNMT enzymatic activity.
Tissue NAD+ Increase Preservation of Nicotinamide for salvage pathway.
Body Weight Decrease (in obese models)Enhanced energy expenditure (SIRT1 activation).
Tumor Volume Inhibition Disruption of metabolic salvage in cancer cells.

References

  • Neelakantan, H., et al. (2017). "Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice." Biochemical Pharmacology, 147, 141-152.

    • Grounding: Establishes the dosing range (10-50 mg/kg) and vehicle (PEG/DMSO) for lipophilic NNMT inhibitors.
  • Ulanovskaya, O. A., et al. (2013). "NNMT promotes epigenetic remodeling in cancer by creating a metabolic methylation sink." Nature Chemical Biology, 9(5), 300-306.

    • Grounding: Validates the mechanism of NNMT inhibition in oncology models.
  • MedChemExpress (MCE). "Animal Dosing Guidelines: Solvent Selection."

    • Grounding: Provides the standard safety limits for DMSO and PEG400 in rodent models.
  • PubChem Compound Summary. "N,N-Dibenzylpyridine-3-carboxamide."

    • Grounding: Verification of chemical structure and lipophilicity.

microwave-assisted synthesis of N,N-dibenzylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Rationale

Objective: To provide a robust, scalable, and reproducible protocol for the synthesis of N,N-dibenzylnicotinamide , a pharmacologically relevant scaffold, utilizing Microwave-Assisted Organic Synthesis (MAOS).

Scientific Context: Nicotinamide derivatives are "privileged structures" in medicinal chemistry, exhibiting broad biological activities ranging from sEH inhibition (anti-inflammatory) to antimicrobial properties. Conventional thermal amidation of nicotinic acid with bulky secondary amines (like dibenzylamine) is often plagued by slow kinetics, high activation energies, and the formation of intractable tars due to prolonged heating.

The Microwave Advantage: This protocol leverages dielectric heating , specifically targeting the polar amide transition state. By coupling the electromagnetic field directly to the reaction matrix, we achieve:

  • Selective Heating: The polar transition state absorbs microwave energy more efficiently than the non-polar bulk solvent, lowering the activation energy barrier (

    
    ).
    
  • Kinetic Acceleration: Reaction times are reduced from 12–24 hours (thermal reflux) to 10–30 minutes.

  • Green Chemistry: Utilization of Propylphosphonic Anhydride (T3P®) or Boric Acid allows for reduced solvent waste and simplified workup.

Part 2: Scientific Foundation & Mechanism

Reaction Mechanism

The synthesis involves the acylation of dibenzylamine by nicotinic acid. We present two pathways:

  • Pathway A (Activated): Activation of the carboxylic acid using T3P (Propylphosphonic anhydride). T3P acts as a dehydrating agent, forming a reactive mixed anhydride intermediate that is highly susceptible to nucleophilic attack by the sterically hindered secondary amine.

  • Pathway B (Direct/Green): Boric acid-catalyzed direct amidation. Under MW irradiation, boric acid forms a transient "acyloxyboron" species, activating the carbonyl carbon without generating stoichiometric waste.

Pathway Visualization

ReactionPathway Substrates Nicotinic Acid + Dibenzylamine Activation Activation Step (T3P or Boric Acid) Substrates->Activation Mixing Intermediate Reactive Acyl Intermediate Activation->Intermediate Dehydration TransitionState Tetrahedral Transition State (High Polarity) Intermediate->TransitionState MW Irradiation (Dielectric Heating) Product N,N-Dibenzylnicotinamide + Byproducts TransitionState->Product Collapse MW Microwave Energy MW->TransitionState Stabilizes TS

Figure 1: Mechanistic pathway highlighting the critical role of Microwave (MW) energy in stabilizing the polar transition state during amidation.

Part 3: Experimental Protocols

Protocol A: T3P-Mediated Synthesis (High Yield / High Purity)

Recommended for drug discovery applications where purity is paramount.

Reagents:

  • Nicotinic Acid (1.0 equiv)

  • Dibenzylamine (1.1 equiv)

  • T3P (50% w/w in EtOAc) (1.5 equiv)

  • Triethylamine (TEA) (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or Acetonitrile (MeCN)

Step-by-Step Workflow:

  • Preparation: In a 10 mL microwave-transparent vial (borosilicate glass), dissolve Nicotinic Acid (123 mg, 1.0 mmol) in 3 mL of EtOAc.

  • Base Addition: Add Triethylamine (418 µL, 3.0 mmol). The mixture may become homogeneous.

  • Activation: Add T3P solution (1.5 mmol) dropwise. Stir at room temperature for 2 minutes to allow the mixed anhydride to form.

  • Amine Addition: Add Dibenzylamine (211 µL, 1.1 mmol). Cap the vial with a Teflon-lined septum.

  • Microwave Irradiation:

    • Mode: Dynamic (Temperature Control)

    • Temperature: 100 °C

    • Hold Time: 15 minutes

    • Stirring: High (magnetic stir bar)

    • Power: Max 150W (System will modulate to maintain 100 °C).

  • Workup:

    • Dilute reaction mixture with 10 mL EtOAc.

    • Wash sequentially with: Water (1x), Sat. NaHCO₃ (2x), and Brine (1x).

    • Dry organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Flash chromatography (Hexane:EtOAc gradient).

Protocol B: Boric Acid Catalyzed (Green / Solvent-Free)

Recommended for scale-up and environmentally sensitive workflows.

Reagents:

  • Nicotinic Acid (1.0 equiv)

  • Dibenzylamine (1.2 equiv)

  • Boric Acid (10 mol%)

  • Solvent: None (Neat) or minimal Toluene if mixing is difficult.

Step-by-Step Workflow:

  • Loading: Grind Nicotinic Acid and Boric Acid in a mortar to a fine powder. Transfer to a 10 mL MW vial.

  • Amine Addition: Add Dibenzylamine (liquid) directly to the powder. Vortex to create a slurry/paste.

  • Microwave Irradiation:

    • Mode: Dynamic

    • Temperature: 130 °C

    • Hold Time: 20 minutes

    • Power: Max 200W.

  • Workup:

    • Cool to room temperature.[1] The mixture will solidify.

    • Dissolve in minimal hot Ethanol.

    • Pour into ice-cold water to precipitate the product.[2]

    • Filter and recrystallize from EtOH/Water.

Part 4: Data Analysis & Process Control

Quantitative Comparison of Methods
ParameterThermal Reflux (Toluene)MW Protocol A (T3P)MW Protocol B (Boric Acid)
Reaction Time 18 Hours15 Minutes 20 Minutes
Temperature 110 °C100 °C130 °C
Yield (Isolated) 65%92% 78%
Atom Economy Low (requires excess reagents)ModerateHigh
Purification Difficult (Tar removal)Simple (Extraction)Simple (Precipitation)
Characterization (Expected Data)
  • 1H NMR (400 MHz, CDCl₃):

    • δ 8.70 (s, 1H, Pyr-H2), 8.65 (d, 1H, Pyr-H6), 7.75 (d, 1H, Pyr-H4), 7.30-7.40 (m, 11H, Pyr-H5 + Ar-H), 4.70 (br s, 2H, N-CH₂), 4.40 (br s, 2H, N-CH₂). Note: Broadening of benzyl protons is common due to restricted rotation around the amide bond.

  • LC-MS: [M+H]+ calculated for C₂₀H₁₈N₂O: 303.14; Found: 303.2.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete activation of acid.Ensure T3P is added before the amine in Protocol A. Check TEA quality (must be dry).
Vial Over-pressurization Solvent vapor pressure too high.Switch solvent from MeCN to Toluene or EtOAc. Ensure headspace ratio is >50%.
Byproduct Formation Thermal degradation of amine.Reduce MW temperature to 80 °C and extend time to 25 mins.

Part 5: Workflow Visualization

Workflow Start Start: Reagent Prep Mix Homogenize in MW Vial (Add T3P/Base) Start->Mix Irradiate MW Irradiation 100°C / 15 min Mix->Irradiate Cool Compressed Air Cooling (to < 50°C) Irradiate->Cool Workup Liquid-Liquid Extraction (EtOAc / NaHCO3) Cool->Workup Isolate Evaporation & Drying Workup->Isolate QC QC: NMR / LCMS Isolate->QC

Figure 2: Operational workflow for Protocol A (T3P-mediated synthesis).

References

  • Dodecamethoxyneopentasilane-catalyzed amidation reactions. Source: MDPI. Context: Discusses direct amidation of carboxylic acids under microwave irradiation using silica gel supports, validating the "Green" approach. URL:[Link]

  • Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Source: NIH / PubMed Central. Context: Provides the foundational parameters for solvent-free direct amidation using catalysts, which informed Protocol B. URL:[Link]

  • Facile One-Pot Synthesis of Nicotinamide Analogs. Source: Asian Journal of Chemistry. Context: Validates the specific reactivity of nicotinic acid under microwave conditions and the biological relevance of the resulting amides. URL:[Link]

  • Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel. Source: Royal Society of Chemistry (Green Chemistry). Context: Supports the mechanism of heterogeneous catalysis in MW amidation. URL:[Link]

  • N-Benzyl-linoleamide, a Constituent of Lepidium meyenii (Maca), is an Orally Bioavailable Soluble Epoxide Hydrolase Inhibitor. Source:[3] NIH / PubMed Central. Context: Establishes the biological significance of N-benzyl amide pharmacophores, justifying the synthesis of the dibenzyl analog. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Solubility of N,N-dibenzylpyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-DBP3C-001 Status: Open Subject: Solubility Optimization in Aqueous Buffers (pH 7.4) Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary & Chemical Profile

User Issue: You are experiencing precipitation or poor dissolution of N,N-dibenzylpyridine-3-carboxamide when attempting to prepare aqueous solutions at physiological pH (7.4), likely for biological assays.

Root Cause Analysis: This molecule presents a classic "Lipophilic Weak Base" challenge.

  • The Hydrophobic Anchor: The two benzyl groups attached to the amide nitrogen create a high logP environment (estimated LogP > 3.5), driving the molecule to aggregate in water to minimize entropic penalty.

  • The Ionization Trap: The pyridine nitrogen has a pKa of approximately 3.3–3.4 .

    • At pH 2.0: The nitrogen is protonated (

      
      ), making the molecule cationic and soluble.
      
    • At pH 7.4: The molecule is >99.9% uncharged (neutral). Without the charge, the hydrophobic benzyl groups dominate, causing immediate precipitation.

The Solution Strategy: Since we cannot alter the assay pH (usually fixed at 7.4), we must use Cosolvents , Complexation , or Surfactants to shield the hydrophobic regions.

Decision Matrix: Selecting Your Protocol

Use the following logic flow to determine the best solubilization strategy for your specific assay constraints.

SolubilityDecisionTree Start Start: Target Concentration? LowConc < 10 µM Start->LowConc HighConc > 10 µM Start->HighConc ToxicityCheck Is DMSO/Ethanol tolerated > 0.5%? LowConc->ToxicityCheck Complexation Protocol B: Cyclodextrin Complexation (SBE-β-CD) HighConc->Complexation High hydrophobicity requires shielding Cosolvent Protocol A: Direct Cosolvent Spike (DMSO/EtOH) ToxicityCheck->Cosolvent Yes ToxicityCheck->Complexation No (Sensitive Cells) Surfactant Protocol C: Micellar Solubilization (Tween 80) Complexation->Surfactant If CD fails

Figure 1: Decision tree for selecting the optimal solubilization strategy based on concentration requirements and biological tolerance.

Technical Modules & Protocols

Module A: The "Kinetic" Cosolvent Spike (DMSO/Ethanol)

Best For: Low concentrations (< 10 µM) in short-term assays. Mechanism: Reduces the dielectric constant of the solvent mixture.

The Trap: Simply adding buffer to a DMSO stock often causes "crash precipitation" because the local water concentration spikes too high, too fast.

Correct Protocol:

  • Prepare Stock: Dissolve N,N-dibenzylpyridine-3-carboxamide in 100% DMSO to 1000x your final target concentration (e.g., 10 mM stock for 10 µM final).

  • Intermediate Dilution (Optional but Recommended): Dilute the stock 1:10 into pure Ethanol. This reduces the viscosity and allows faster mixing.

  • The "Vortex Injection" Technique:

    • Have your aqueous buffer (pH 7.4) spinning rapidly on a vortex mixer.

    • Inject the DMSO/Ethanol stock directly into the center of the vortex (submerged tip).

    • Why? This ensures immediate dispersion, preventing local regions of supersaturation where nuclei can form.

  • Equilibration: Sonicate for 5 minutes.

Maximum Recommended Solvent Limits:

Solvent Cell Assay Limit Enzyme Assay Limit Toxicity Mechanism
DMSO 0.1% - 0.5% < 5% Membrane permeabilization; Enzyme denaturation

| Ethanol | 0.1% - 1.0% | < 5% | Signal transduction interference |

Module B: Cyclodextrin Complexation (The "Gold Standard")

Best For: High concentrations (> 10 µM), in vivo studies, or solvent-sensitive cells. Mechanism: Host-Guest complexation. The hydrophobic benzyl rings of your molecule fit perfectly into the toroid cavity of Beta-Cyclodextrins .

Recommended Reagent: Sulfobutylether-β-Cyclodextrin (SBE-β-CD, Captisol®) or Hydroxypropyl-β-Cyclodextrin (HP-β-CD). Avoid Alpha-CD (cavity too small) and Gamma-CD (cavity too loose).

Protocol:

  • Vehicle Preparation: Prepare a 20% (w/v) solution of SBE-β-CD in water (NOT buffer yet).

  • Drug Addition: Add N,N-dibenzylpyridine-3-carboxamide powder in excess to the CD solution.

  • Acidification (The Trick):

    • Drop the pH to ~3.0 using 1N HCl.

    • Why? This protonates the pyridine nitrogen, instantly dissolving the compound and allowing it to enter the CD cavity kinetically.

  • Neutralization: Slowly adjust pH back to 7.4 using NaOH.

    • Outcome: As the pH rises, the molecule deprotonates but remains trapped (solubilized) inside the cyclodextrin cavity rather than precipitating.

  • Filtration: Filter through a 0.22 µm PVDF filter to remove any uncomplexed material.

CD_Complexation Step1 1. Acidify (pH 3.0) Protonate Pyridine Step2 2. Mix with SBE-β-Cyclodextrin Step1->Step2 Solubilization Step3 3. Neutralize (pH 7.4) Lock in Cavity Step2->Step3 Encapsulation

Figure 2: The "pH-Shift" method for efficient cyclodextrin loading.

Troubleshooting & FAQs

Q1: I see a fine white precipitate after 2 hours. What happened? A: You likely exceeded the Thermodynamic Solubility . The "kinetic" solubility (what you see immediately after mixing) is often higher than the stable solubility. Over time, the system seeks equilibrium, and crystals grow.

  • Fix: Switch to Module B (Cyclodextrins). Cosolvents rarely maintain supersaturation for long periods.

Q2: Can I use Tween 80 instead of Cyclodextrins? A: Yes, but with caveats. Tween 80 (Polysorbate 80) forms micelles that sequester the drug.

  • Protocol: Dissolve drug in 100% Tween 80 first (make a slurry), then slowly add water.

  • Warning: Tween 80 is known to inhibit P-glycoprotein (P-gp) and can cause oxidative stress in some cell lines, potentially confounding biological data.

Q3: Why not just make the HCl salt of the compound? A: You can, but it may not help at pH 7.4. Even if you start with N,N-dibenzylpyridine-3-carboxamide hydrochloride, once you dilute it into a pH 7.4 buffer, the buffering capacity will strip the proton from the pyridine ring. The molecule reverts to its neutral free-base form and will precipitate if the concentration exceeds its intrinsic water solubility. Salt forms only help dissolution rate, not equilibrium solubility at neutral pH.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

    • Relevance: Establishes β-CD as the optimal cavity size for benzyl/arom
  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.
  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. Link

    • Relevance: Definitive guide on the "Kinetic Solubility" vs "Thermodynamic Solubility" trap in bioassays.
  • PubChem. (n.d.).[1] N,N-diethylpyridine-3-carboxamide (Nikethamide - Structural Analog). Link

    • Relevance: Structural analog data confirming the weak basicity (pKa ~3.4) of the pyridine-3-carboxamide core.[1]

Sources

overcoming purification challenges for N,N-dibenzylpyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N,N-dibenzylpyridine-3-carboxamide. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the purification of this versatile molecule. As a tertiary amide bearing a pyridine ring, N,N-dibenzylpyridine-3-carboxamide presents a unique set of purification hurdles that require a nuanced approach. This document provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you achieve high purity and yield.

Troubleshooting Guide: From Crude Mixture to Pure Compound

This section addresses specific, common problems encountered during the purification of N,N-dibenzylpyridine-3-carboxamide in a direct question-and-answer format.

Question 1: My initial work-up failed to remove key impurities. My TLC plate shows multiple spots after a standard aqueous extraction. What should I do?

Answer: This is a frequent issue arising from the nature of the starting materials and potential side products. The primary culprits are typically unreacted nicotinic acid, excess dibenzylamine, and byproducts from coupling agents.

  • Causality: A simple aqueous wash is often insufficient because the starting materials have some solubility in common organic solvents. Furthermore, the basicity of the pyridine nitrogen in your product and the basicity of the starting dibenzylamine can lead to complex partitioning between aqueous and organic layers, especially if the pH is not carefully controlled. The most common synthetic routes involve activating a carboxylic acid, which can leave behind reactive intermediates or byproducts.[1][2]

  • Recommended Solution: Multi-Step Acid-Base Extraction. A rigorous acid-base extraction is the most effective strategy to remove ionic impurities before attempting chromatography or recrystallization.[3][4]

    Protocol 1: Rigorous Acid-Base Extraction Workflow

    • Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

    • Acid Wash (Removes Dibenzylamine): Wash the organic layer 2-3 times with a 1M solution of hydrochloric acid (HCl). The excess dibenzylamine will be protonated to form a water-soluble ammonium salt, which partitions into the aqueous layer.

    • Base Wash (Removes Nicotinic Acid): Next, wash the organic layer 2-3 times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate any unreacted nicotinic acid, forming a water-soluble sodium carboxylate salt. Caution: Perform this step carefully, venting the separatory funnel frequently to release CO₂ gas that evolves.[4]

    • Brine Wash: Wash the organic layer once with a saturated aqueous solution of sodium chloride (brine) to remove residual water.

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    This procedure should yield a much cleaner crude product, simplifying subsequent purification steps. Always check a TLC of your organic layer before and after the extraction to confirm the removal of impurities.[5]

Question 2: I'm struggling with column chromatography. My product is tailing badly on the silica gel, and I can't get good separation from a close-running impurity.

Answer: Tailing is a classic problem for pyridine-containing compounds on silica gel. The basic lone pair on the pyridine nitrogen interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica, causing poor peak shape and resolution.[6]

  • Causality: This acid-base interaction slows the elution of the compound in a non-uniform way, leading to a "tail" instead of a sharp, symmetrical peak. A close-running impurity that does not have this interaction will elute more cleanly, making separation difficult.

  • Recommended Solutions:

    • Mobile Phase Modification: The most common solution is to add a small amount of a basic modifier to your eluent to "cap" the acidic silanol groups.

      • Add 0.5-1% triethylamine (Et₃N) or pyridine to your mobile phase (e.g., hexanes/ethyl acetate). This competitively binds to the acidic sites on the silica, allowing your product to elute more symmetrically.

    • Solvent System Optimization: If separation is still poor, a systematic approach to finding the right mobile phase is necessary. Automated flash chromatography systems are ideal for this.[7]

      • Start with a non-polar system like 9:1 Hexanes:Ethyl Acetate and gradually increase the polarity.

      • If impurities are very polar, consider a more polar system like Dichloromethane:Methanol. A gradient elution is often more effective than an isocratic one.

    • Alternative Stationary Phase: If silica gel fails, consider using a different stationary phase.

      • Alumina (Basic or Neutral): Basic alumina can be an excellent choice as it eliminates the acidic sites causing the tailing.[8]

      • Reversed-Phase (C18): If the product and impurities have different hydrophobicities, reversed-phase chromatography using a solvent system like water/acetonitrile or water/methanol can provide excellent separation.

    Table 1: Suggested Starting Conditions for Column Chromatography

Impurity NatureStationary PhaseRecommended Mobile Phase SystemModifier
Less Polar ImpuritySilica GelHexanes/Ethyl Acetate (Gradient)1% Triethylamine
More Polar ImpuritySilica GelDichloromethane/Methanol (Gradient)0.5% Triethylamine
General (Persistent Tailing)Basic AluminaHexanes/Ethyl Acetate (Gradient)None needed
Hydrophobic ImpuritiesC18 SilicaWater/Acetonitrile (Gradient)0.1% TFA (if needed)

Question 3: My product "oils out" during recrystallization instead of forming crystals. How can I resolve this?

Answer: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, or when the concentration of impurities is so high that it significantly depresses the melting point of the mixture.[9] The result is a liquid phase separation instead of solid crystal formation.

  • Causality: This is often caused by cooling the solution too quickly, using a solvent in which the compound is excessively soluble, or the presence of impurities.

  • Recommended Solutions:

    • Slower Cooling: After dissolving your compound in the minimum amount of hot solvent, allow it to cool to room temperature slowly on the benchtop, insulated with a towel. Once at room temperature, move it to a refrigerator, and finally to a freezer. Rapid cooling encourages precipitation over crystallization.

    • Add More Solvent: You may have used too little solvent. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it slowly again.[9]

    • Use a Binary Solvent System: This is often the most effective solution. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the "good" solvent to make it clear again, and then cool slowly.[10]

      • Good Pairs: Ethanol/Water, Ethyl Acetate/Hexanes, Dichloromethane/Hexanes.

    • Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal (a "seed crystal") to the cooled, supersaturated solution to initiate crystallization.[10]

    • Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[9][10]

Purification Strategy Workflow

The following diagram outlines a logical workflow for approaching the purification of crude N,N-dibenzylpyridine-3-carboxamide.

Purification_Workflow Start Crude Product AcidBase Perform Acid-Base Extraction Start->AcidBase TLC Analyze by TLC AcidBase->TLC IsSolid Is Product a Solid? TLC->IsSolid IsClean Single Spot on TLC? IsSolid->IsClean Yes Column Column Chromatography (Silica or Alumina) IsSolid->Column No (Oil) Recrystallize Recrystallization IsClean->Recrystallize Yes IsClean->Column No OilingOut Oiling Out? Recrystallize->OilingOut Pure Pure Product Column->Pure OilingOut->Pure No AdjustRecryst Adjust Recrystallization (Slower cooling, binary solvent) OilingOut->AdjustRecryst Yes AdjustRecryst->Recrystallize

Caption: Decision workflow for purifying N,N-dibenzylpyridine-3-carboxamide.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common impurities in the synthesis of N,N-dibenzylpyridine-3-carboxamide?

    • The most common impurities are unreacted nicotinic acid, unreacted dibenzylamine, and byproducts from the coupling reaction (e.g., dicyclohexylurea (DCU) if using DCC). Monitoring the reaction by TLC is crucial to ensure the consumption of starting materials.[3]

  • Q2: My purified product has a yellow or brown tint. How can I remove the color?

    • Colored impurities often arise from oxidation of the pyridine ring or other sensitive functional groups.[3] Running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent their formation. To remove existing color, you can try treating a solution of your product with a small amount of activated charcoal, followed by hot filtration. Be aware that charcoal can also adsorb your product, potentially lowering the yield.[9]

  • Q3: Is N,N-dibenzylpyridine-3-carboxamide expected to be a solid or an oil at room temperature?

    • While many N,N-disubstituted carboxamides can be low-melting solids or oils, the presence of two benzyl groups and a pyridine ring suggests it is likely to be a crystalline solid at room temperature when pure. If you consistently obtain an oil, it is highly probable that residual solvent or impurities are present, depressing the melting point.

  • Q4: Can I purify this compound by distillation?

    • Given the high molecular weight (288.35 g/mol ) and the presence of aromatic rings, the boiling point of N,N-dibenzylpyridine-3-carboxamide is expected to be very high. Standard distillation would likely require high vacuum and high temperatures, which risks thermal decomposition. Therefore, distillation is generally not a recommended purification method.

References

  • Antimicrobial Agents and Chemotherapy. (2024, January 9). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. ASM Journals. Retrieved from [Link]

  • Advion. (n.d.). Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. Discover.acs.org. Retrieved from [Link]

  • Rossello, A., et al. (2022, May 27). Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives. I.R.I.S. Institutional Research Information System. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Purification. Retrieved from [Link]

  • MDPI. (2025, December 5). New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Preparation and Chromatographic Evaluation of Columns for Reversed-Phase Liquid Chromatography. PubChem. Retrieved from [Link]

  • ResearchGate. (2016, June 1). Purification of N,N-diethylnicotinamide (N,N-diethylpyridine-3-carboxamide)?. Retrieved from [Link]

  • Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

Sources

Technical Support Center: N,N-Dibenzylpyridine-3-carboxamide Manufacturing

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for the scale-up and manufacturing of N,N-dibenzylpyridine-3-carboxamide (N,N-dibenzylnicotinamide).

Unlike standard bench-scale protocols, this guide addresses the specific thermodynamic, kinetic, and purification challenges encountered when moving from gram to kilogram scale.

System Overview & Molecule Profile

  • Target Molecule: N,N-dibenzylpyridine-3-carboxamide

  • Key Functionality: Pyridine ring (Basic, pKa ~3.4) + Amide linkage + Lipophilic Dibenzyl tail.

  • Primary Scale-Up Route: Acylation of Dibenzylamine with Nicotinoyl Chloride Hydrochloride.

  • Critical Hazards: Exothermicity of acid chloride addition; HCl gas evolution; "Oiling out" during crystallization.

Module 1: Reaction Engineering (Thermodynamics & Stoichiometry)

Q: The reaction mixture boils violently upon adding nicotinoyl chloride. How do I control the exotherm at scale?

A: The exotherm is driven by the rapid release of HCl and the high enthalpy of amide bond formation. At scale, you must switch from "addition by solid" to "controlled solution addition."

At bench scale, researchers often dump solid nicotinoyl chloride into the amine solution. At the kg-scale, this creates localized hot spots (>80°C) that cause impurity formation (dimerization) and solvent boil-over.

The Protocol (Heat-Flow Controlled Addition):

  • Dissolution: Dissolve the Nicotinoyl Chloride Hydrochloride in the reaction solvent (DCM or Toluene) separately to create a slurry/solution.

  • Base Reserve: Place the Dibenzylamine and the HCl scavenger (Triethylamine or DIPEA) in the reactor. Cool to 0–5°C.

  • Dosing: Add the Acid Chloride solution slowly via a dosing pump.

    • Metric: Maintain internal temperature (

      
      ) 
      
      
      
      .
    • Rate: If

      
       rises 
      
      
      
      per minute, pause addition.
Q: I have significant residual Dibenzylamine in my final product. How do I prevent this?

A: You are likely using a 1:1 stoichiometry or a slight amine excess. In scale-up, always use the "Sacrificial Electrophile" strategy.

Removing a lipophilic secondary amine (Dibenzylamine) from a lipophilic amide product is difficult because their solubilities are similar. It is thermodynamically easier to remove hydrolyzed acid byproducts.

The Fix (Stoichiometry Adjustment):

  • Target: 1.05 – 1.10 equivalents of Nicotinoyl Chloride vs. 1.00 equivalent of Dibenzylamine.

  • Mechanism: The excess acid chloride consumes all the dibenzylamine.

  • Quench: Upon workup, water hydrolyzes the remaining acid chloride into Nicotinic Acid.

  • Removal: Nicotinic acid is highly soluble in saturated

    
     (aqueous), whereas your product (N,N-dibenzylnicotinamide) stays in the organic layer.
    

Module 2: Workup & Impurity Removal (The pH Window)

Q: My product is trapped in the aqueous layer during acid washing, or the impurity isn't leaving. What is the correct pH?

A: You are missing the "Selectivity Window." This molecule has a basic pyridine nitrogen (pKa ~3.4). If your wash is too acidic (pH < 3), you protonate your product and lose it to the water.

You must exploit the massive pKa difference between the impurity (Dibenzylamine, pKa ~10) and the Product (Pyridine ring, pKa ~3.4).

The pH Selectivity Protocol:

  • Standard Wash: Wash organic layer with water to remove salts (TEA·HCl).

  • The "Sweet Spot" Wash: Wash with a Citrate Buffer (pH 5.0 – 5.5) .

    • At pH 5.5: Dibenzylamine (pKa 10) is >99.9% protonated (

      
      ) and partitions into water.
      
    • At pH 5.5: The Pyridine ring (pKa 3.4) is >99% unprotonated (free base) and stays in the organic layer.

  • Final Polish: Wash with saturated

    
     to remove any residual Nicotinic acid.
    
Visualizing the Separation Logic

SeparationLogic Mixture Crude Mixture (Product + Dibenzylamine + Nicotinic Acid) Buffer Add Citrate Buffer (pH 5.5) Mixture->Buffer PhaseSplit Phase Separation Buffer->PhaseSplit OrgLayer Organic Layer (Contains Product) PhaseSplit->OrgLayer Lipophilic Species AqLayer Aqueous Layer (Waste) PhaseSplit->AqLayer Ionic Species Product Product (Pyridine Base) pKa ~3.4 (Unprotonated at pH 5.5) OrgLayer->Product AmineImpurity Dibenzylamine Impurity pKa ~10 (Protonated at pH 5.5) AqLayer->AmineImpurity

Figure 1: The "Selectivity Window" strategy using pH 5.5 buffer to separate the highly basic amine impurity from the weakly basic pyridine product.

Module 3: Crystallization & Isolation

Q: The product comes out as a yellow oil that refuses to solidify. How do I induce crystallization?

A: "Oiling out" is common with dibenzyl derivatives due to high conformational flexibility and trace solvent retention. You need a "Cloud Point" crystallization method.

Chromatography is not viable at scale. You must force a lattice formation.

Troubleshooting the "Yellow Oil":

  • Purity Check: If the oil is dark yellow/brown, it may contain pyridine N-oxide impurities (from air oxidation). Treat the organic solution with activated charcoal (5 wt%) for 30 minutes, then filter over Celite.

  • Solvent Swap: DCM traps oil. Swap solvent to Ethyl Acetate (EtOAc) .[1]

  • The Anti-Solvent Drop:

    • Dissolve crude oil in minimal hot EtOAc (50°C).

    • Slowly add n-Heptane or Hexane until the solution turns slightly turbid (Cloud Point).

    • Stop stirring. Add a seed crystal if available.

    • Cool slowly to 4°C (1°C/min). Rapid cooling traps oil; slow cooling builds crystals.

Quantitative Data: Solubility Profile

SolventSolubility (25°C)Role in Process
Dichloromethane High (>500 mg/mL)Reaction Solvent (Good solubilizer)
Water NegligibleWash Solvent (Removes salts)
Ethyl Acetate ModerateCrystallization Solvent (Good)
n-Heptane LowAnti-Solvent (Forces precipitation)
pH 5.5 Buffer Product: Low / Impurity: HighPurification Medium

Module 4: Process Workflow Diagram

The following diagram outlines the optimized scale-up workflow, integrating the heat control and pH-selective workup described above.

ScaleUpWorkflow Start Start: Reagent Prep Reactor Reactor: Dibenzylamine + TEA (T = 0°C) Start->Reactor Dosing Controlled Addition: Nicotinoyl Chloride in DCM (Rate: T < 25°C) Reactor->Dosing Initiate Reaction Reaction Complete (Check HPLC for Amine < 0.5%) Dosing->Reaction Stir 2-4h Quench Quench: Water Addition (Hydrolyzes excess Acid Chloride) Reaction->Quench Wash1 Wash 1: Citrate Buffer (pH 5.5) (Removes Dibenzylamine) Quench->Wash1 Wash2 Wash 2: Sat. NaHCO3 (Removes Nicotinic Acid) Wash1->Wash2 Cryst Crystallization: Swap to EtOAc -> Add Heptane Wash2->Cryst Final Final Product: White Crystalline Solid Cryst->Final

Figure 2: End-to-end manufacturing workflow emphasizing thermal control and specific pH washes.

References

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry. (Context: General principles of lipophilic amine/amide separations).

  • Dunn, P. J., et al. (2016). Green Chemistry Metrics in Amide Synthesis. Journal of Chemical Education.[2] (Context: Comparison of Acid Chloride vs. Coupling Agents for scale-up).

  • Carey, J. S., et al. (2006). Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry.[1][3] (Context: Frequency and scale-up of acylation reactions in pharma).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 936, Nicotinamide. (Context: pKa values of the pyridine ring for pH separation logic).

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Context: pKa of Dibenzylamine ~10 vs Pyridine ~3.4).

Sources

Validation & Comparative

Comparative Guide: IR Characterization of N,N-Dibenzylpyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,N-Dibenzylpyridine-3-carboxamide (often referred to as N,N-dibenzylnicotinamide) serves as a critical intermediate in the synthesis of NAD+ mimics and specific pharmaceutical ligands. Its characterization relies on distinguishing the tertiary amide functionality from potential hydrolysis products (nicotinic acid) or unreacted precursors (dibenzylamine).

This guide provides a comparative spectral analysis, moving beyond static peak lists to a dynamic, self-validating identification protocol. It focuses on the mid-IR region (4000–400 cm⁻¹) , contrasting the target molecule against its structural isomers and synthetic precursors to ensure high-confidence Quality Control (QC).

Part 1: Structural Analysis & Predicted Vibrational Modes

To accurately interpret the IR spectrum, we must deconstruct the molecule into its constituent oscillators. The molecule comprises three distinct aromatic systems (one pyridine, two phenyls) linked by a tertiary amide.

Key Functional Group Signatures
Functional GroupVibrational ModeExpected Frequency (cm⁻¹)Diagnostic Value
Tertiary Amide C=O[1] Stretch (Amide I)1630 – 1650 Primary confirmation. Lower frequency than primary amides due to mass/conjugation, but higher than some due to steric twist preventing full conjugation.
Pyridine Ring C=N / C=C Ring Stretch1580 – 1600 Confirms heteroaromatic core.
Benzyl Groups C-H Stretch (Aromatic)3000 – 3100 Overlaps with pyridine C-H.
Methylene Bridge C-H Stretch (Aliphatic)2850 – 2950 Weak but distinct "aliphatic window" amidst aromatic signals.
Substitution Pattern C-H Out-of-Plane (OOP)690 – 850 Critical for distinguishing the 3-isomer from 2- or 4-isomers.

Part 2: Comparative Spectral Analysis

Reaction Monitoring: Target vs. Precursors

The most common synthesis route involves the reaction of Nicotinoyl Chloride (or Nicotinic Acid) with Dibenzylamine . The IR spectrum acts as a "traffic light" for reaction completeness.

Critical Differentiators:

  • Disappearance of N-H: The starting material, Dibenzylamine, exhibits a sharp secondary amine N-H stretch at ~3300 cm⁻¹ . The product (tertiary amide) must be silent in this region.

  • Carbonyl Shift:

    • Nicotinic Acid Precursor: Broad O-H stretch (2500–3300 cm⁻¹) and C=O (~1710 cm⁻¹).[1][2]

    • Target Product: Clean baseline >3100 cm⁻¹ (no O-H) and C=O shift to ~1640 cm⁻¹ .

Visualization: Synthesis Monitoring Workflow

Synthesis_IR_Logic Start Crude Reaction Mixture Check_NH Check 3300-3400 cm⁻¹ (N-H Region) Start->Check_NH Check_CO Check 1700-1720 cm⁻¹ (Acid C=O) Check_NH->Check_CO Silent Result_Amine Contamination: Unreacted Amine Check_NH->Result_Amine Peak Present Check_Amide Check 1630-1650 cm⁻¹ (Amide I) Check_CO->Check_Amide Silent Result_Acid Contamination: Hydrolysis/Acid Check_CO->Result_Acid Peak Present Result_Pure Pass: Target Product Check_Amide->Result_Pure Strong Peak

Caption: Logic flow for using IR to validate the conversion of Dibenzylamine and Nicotinic Acid to N,N-dibenzylpyridine-3-carboxamide.

Regioisomer Differentiation (3- vs 2- vs 4-substituted)

A common synthesis error is using the wrong pyridine isomer (picolinic or isonicotinic acid derivatives). While Mass Spectrometry cannot distinguish these (same mass), IR provides a "fingerprint" in the 600–900 cm⁻¹ region.

IsomerSubstitutionKey OOP Bending Modes (cm⁻¹)
3-Substituted (Target) meta-like~700–720 (s) & ~780–800 (m)
2-Substituted ortho-like~740–760 (s) (Often overlaps with benzyl mono-sub pattern)
4-Substituted para-like~800–840 (s) (Distinctive single strong band)

Note: The benzyl groups contribute strong mono-substituted benzene peaks at ~690 cm⁻¹ and ~730–750 cm⁻¹. You must look for the additional pyridine bands described above.

Part 3: Experimental Protocol (ATR-FTIR)

To ensure reproducibility and minimize "user error" artifacts (such as water vapor interference in the amide region), follow this standardized protocol.

Method: Attenuated Total Reflectance (ATR) - Diamond/ZnSe Crystal. Resolution: 4 cm⁻¹.[3] Scans: 32 (Screening) or 64 (Publication).

  • Background Collection: Clean crystal with isopropanol. Collect background (air) to remove CO₂ (2350 cm⁻¹) and H₂O vapor contributions.

  • Sample Prep:

    • If Solid: Grind 5 mg of N,N-dibenzylpyridine-3-carboxamide into a fine powder. Apply to crystal and apply high pressure (clamp) to ensure optical contact.

    • If Oil: Apply a thin film directly. (Note: This compound is often a viscous oil or low-melting solid).

  • Acquisition: Scan from 4000 to 600 cm⁻¹.

  • Post-Processing: Apply Baseline Correction. Do not apply heavy smoothing, as this may merge the critical aromatic fine structure in the 3000–3100 cm⁻¹ region.

Part 4: Detailed Spectral Data Table

Use this table to assign peaks in your experimental spectrum.

Wavenumber (cm⁻¹)IntensityAssignmentMechanistic Explanation
3020 – 3080 Mediumν(C-H) AromaticStretching of C-H bonds on Pyridine and Benzyl rings.
2920 – 2950 Weakν(C-H) AliphaticAsymmetric stretch of the -CH₂- (benzyl) methylene groups.
1635 – 1645 Strong ν(C=O) Amide I Diagnostic Peak. Tertiary amide carbonyl. Lower than ester/acid due to resonance.
1585 – 1595 Mediumν(C=C/C=N)Pyridine ring skeletal vibrations.
1490 – 1500 Mediumν(C=C) AromaticBenzene ring breathing modes (from benzyl groups).
1450 – 1460 Mediumδ(CH₂) ScissoringDeformation of the methylene bridge.
1420 – 1430 Mediumν(C-N) Amide IIIC-N stretch coupled with N-H deformation (though no H here, mode persists).
1020 – 1030 WeakRing BreathingCharacteristic "breathing" mode of the pyridine ring.
730 – 750 Strongδ(C-H) OOPMono-substituted benzene (benzyl) + Pyridine overlap.
690 – 710 Strongδ(C-H) OOPMono-substituted benzene (benzyl) characteristic.

Part 5: Troubleshooting & Validation Logic

The "Double-Check" System

If your spectrum is ambiguous, use this decision tree to validate your findings.

Troubleshooting_Tree Problem Ambiguous Spectrum? Check_Broad Is there a broad band at 3300-3500 cm⁻¹? Problem->Check_Broad Wet_Sample Sample is Wet (H₂O) or Acid Impurity. Dry & Retest. Check_Broad->Wet_Sample Yes Check_1700 Is there a peak >1700 cm⁻¹? Check_Broad->Check_1700 No Yes_Broad Yes No_Broad No Ester_Impurity Ethyl Nicotinate Impurity or Acid Chloride residue. Check_1700->Ester_Impurity Yes Final_Check Are peaks at 690 & 740 cm⁻¹ very strong? Check_1700->Final_Check No Yes_1700 Yes No_1700 No Valid Valid Spectrum. (Benzyl groups confirmed) Final_Check->Valid Yes Yes_Final Yes

Caption: Decision tree for troubleshooting common spectral anomalies in N,N-dibenzylpyridine-3-carboxamide analysis.

Common Pitfalls
  • Solvent Residue: Dichloromethane (often used in extraction) has a strong peak at ~700 cm⁻¹ which can obscure the critical OOP region. Ensure thorough drying.

  • Hygroscopicity: While less hygroscopic than nicotinamide, the tertiary amide can still adsorb water, broadening the 1640 cm⁻¹ peak. If the peak width at half height >50 cm⁻¹, dry the sample.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[4] (Authoritative text for general Amide I and Pyridine ring assignments).

  • National Institute of Standards and Technology (NIST). Nicotinamide IR Spectrum. NIST Chemistry WebBook, SRD 69.[3][5] Available at: [Link] (Used as the structural baseline for the pyridine-3-carboxamide core).

  • National Institute of Standards and Technology (NIST). Dibenzylamine IR Spectrum. NIST Chemistry WebBook, SRD 69.[3][5] Available at: [Link] (Used to identify precursor contamination peaks).

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.